N-(4-Amino-3-methylphenyl)propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-3-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJIFNKGBAHLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589808 | |
| Record name | N-(4-Amino-3-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946689-96-9 | |
| Record name | N-(4-Amino-3-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-Amino-3-methylphenyl)propanamide
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Amino-3-methylphenyl)propanamide, a molecule of interest for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. The guide is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles and the expected analytical outcomes.
Strategic Approach to Synthesis
The synthesis of this compound is strategically designed as a multi-step process commencing from the readily available starting material, o-toluidine. This pathway involves the synthesis of a key intermediate, 2-methyl-4-nitroaniline, followed by acylation and subsequent reduction of the nitro group. This approach ensures high yields and regiochemical control throughout the synthetic sequence.
Stage 1: Synthesis of the Key Intermediate: 2-Methyl-4-nitroaniline
The initial stage focuses on the preparation of 2-methyl-4-nitroaniline. A direct nitration of o-toluidine is avoided due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple isomers. Therefore, a protection-nitration-deprotection strategy is employed.
The amino group of o-toluidine is first protected by acetylation using acetic anhydride. This reaction forms N-(2-methylphenyl)acetamide, moderating the activating effect of the amino group and sterically directing the subsequent electrophilic substitution to the para position.
The N-acetylated intermediate undergoes nitration using a mixture of concentrated nitric and sulfuric acids. The acetyl group ensures that the nitration occurs predominantly at the position para to the amino group, yielding N-(2-methyl-4-nitrophenyl)acetamide.
The acetyl protecting group is subsequently removed by acid-catalyzed hydrolysis to afford the desired intermediate, 2-methyl-4-nitroaniline[1].
Stage 2: Acylation to N-(3-methyl-4-nitrophenyl)propanamide
The second stage involves the formation of the amide bond. The amino group of 2-methyl-4-nitroaniline is acylated using propanoyl chloride in the presence of a base to neutralize the HCl byproduct. This standard nucleophilic acyl substitution reaction yields N-(3-methyl-4-nitrophenyl)propanamide.
Stage 3: Reduction to the Final Product: this compound
The final step in the synthesis is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in hydrochloric acid being a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups like amides[1].
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound.
Protocol 1: Synthesis of 2-Methyl-4-nitroaniline
-
Acetylation: In a round-bottom flask, dissolve o-toluidine in glacial acetic acid. Cool the mixture in an ice bath and slowly add acetic anhydride. Stir the reaction mixture at room temperature for 2 hours.
-
Nitration: To the cooled acetylation mixture, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C. Stir for an additional 1 hour.
-
Hydrolysis: Pour the reaction mixture onto crushed ice and filter the precipitated solid. Wash the solid with cold water. Reflux the solid with a mixture of ethanol and concentrated hydrochloric acid for 3 hours.
-
Work-up: Cool the solution and neutralize with a sodium hydroxide solution until basic. The product, 2-methyl-4-nitroaniline, will precipitate. Filter the solid, wash with water, and dry. Recrystallize from ethanol/water if necessary.
Protocol 2: Synthesis of N-(3-methyl-4-nitrophenyl)propanamide
-
Dissolve 2-methyl-4-nitroaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath and add propanoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound
-
In a round-bottom flask, suspend N-(3-methyl-4-nitrophenyl)propanamide in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by thin-layer chromatography.
-
Cool the reaction mixture and neutralize carefully with a concentrated sodium hydroxide solution until the precipitate of tin hydroxides redissolves.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or recrystallization.
Characterization and Data Analysis
A crucial aspect of synthesis is the thorough characterization of the final product to confirm its identity and purity. The following section outlines the expected analytical data for this compound.
Disclaimer: The spectral data presented below are predicted based on the chemical structure and data from analogous compounds. Experimental verification is essential for definitive structural confirmation.
Caption: General workflow for the purification and characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the propanamide ethyl group. The aromatic region should display signals corresponding to the three protons on the substituted phenyl ring. The methyl group on the ring will appear as a singlet. The amine (NH₂) and amide (NH) protons will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the amide will be observed downfield. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the substituents. The aliphatic carbons of the propanamide chain and the methyl group on the ring will be found in the upfield region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂). A single band in the same region for the secondary amide (N-H).
-
C=O stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the amide I band.
-
N-H bending: An absorption band around 1600 cm⁻¹ for the primary amine and around 1550 cm⁻¹ for the secondary amide (amide II band).
-
C-N stretching: Bands in the fingerprint region corresponding to the C-N bonds.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound. Common fragmentation patterns may include the loss of the ethyl group, the propanoyl group, and other characteristic cleavages of the amide and aromatic moieties.
| Analytical Technique | Predicted Key Data |
| ¹H NMR | Signals for aromatic protons, CH₃ (ring), CH₂CH₃ (amide), NH₂, and NH. |
| ¹³C NMR | Signals for C=O (amide), aromatic carbons, and aliphatic carbons. |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1650 (C=O stretch), ~1600 & ~1550 (N-H bend). |
| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₀H₁₄N₂O. |
| Table 1: Predicted Analytical Data Summary for this compound |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently synthesize this target molecule. The provided predictions for the analytical characterization will serve as a valuable reference for the verification of the final product's structure and purity. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-equipped laboratory setting.
References
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Chemistry Stack Exchange. (2022, March 16). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
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Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]
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PubChem. (n.d.). N-(2-methyl-4-nitrophenyl)-3,3-diphenylpropanamide. Retrieved from [Link]
- Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
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PMC. (n.d.). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Retrieved from [Link]
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PubChem. (n.d.). N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. Retrieved from [Link]
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PubChem. (n.d.). N-Methylpropanamide. Retrieved from [Link]
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PMC. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
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MIT Open Access Articles. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Nitrophenyl)propionamide. Retrieved from [Link]
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Supporting information of “Catalytic Hydrogenation of N-4- nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor”. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S8. 13 C-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]
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PubChem. (n.d.). 3-methoxy-N-(3-methyl-4-nitrophenyl)benzamide. Retrieved from [Link]
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Axsyn. (n.d.). Propanamide, 2-methyl-2-[(3-methylphenyl)amino]-N-(4-propylphenyl)-. Retrieved from [Link]
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SpectraBase. (n.d.). N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]propanamide. Retrieved from [Link]
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SpectraBase. (n.d.). Propanamide, 3-amino-N-(3-chloro-2-methylphenyl)-3-(hydroxyimino)-. Retrieved from [Link]
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LookChem. (n.d.). N-(3-amino-4-methylphenyl)propanamide. Retrieved from [Link]
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
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Springer. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
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Semantic Scholar. (n.d.). Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8. Retrieved from [Link]
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SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)-. Retrieved from [Link]
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NIST WebBook. (n.d.). Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl-. Retrieved from [Link]
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NIST WebBook. (n.d.). Propanamide. Retrieved from [Link]
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NIST WebBook. (n.d.). Propanamide, N-methyl-. Retrieved from [Link]
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SpectraBase. (n.d.). Propanamide, N-ethyl-N-(3-methylphenyl)-2-chloro-. Retrieved from [Link]
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GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
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PubChem. (n.d.). Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]-. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of N-(4-Amino-3-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of N-(4-Amino-3-methylphenyl)propanamide, a compound of interest in pharmaceutical research and development. Drawing upon established scientific principles and predictive methodologies, this document details the compound's structural and chemical characteristics, methods for its synthesis and analysis, and essential safety information. The content herein is designed to empower researchers with the foundational knowledge required for the effective handling, characterization, and application of this molecule in a laboratory setting.
Chemical Identity and Structure
This compound is an aromatic amide derivative. Its molecular structure consists of a propanamide group attached to a 4-amino-3-methylphenyl ring. This unique combination of functional groups dictates its chemical reactivity and physical behavior.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 65999-78-2 |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Canonical SMILES | CCC(=O)NC1=CC(=C(C=C1)N)C |
| InChI Key | InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) |
Predicted Physicochemical Properties
Due to a lack of extensive experimental data in publicly available literature, the following physicochemical properties are largely based on computational predictions. These values provide a strong starting point for experimental design and handling procedures.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Melting Point | 138.26 °C |
| Boiling Point | ~385.9 °C at 760 mmHg |
| Water Solubility | Predicted to be sparingly soluble |
| pKa | The primary amine is predicted to have a pKa around 4-5, while the amide is weakly basic. |
| LogP | Predicted to be in the range of 1.5-2.5, indicating moderate lipophilicity. |
Synthesis of this compound
The synthesis of this compound can be readily achieved via the acylation of 4-amino-3-methylaniline with propanoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
4-Amino-3-methylaniline
-
Propanoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Experimental Determination of Physicochemical Properties
The following protocols are adapted for the determination of the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is a key indicator of purity. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.
Protocol:
-
Finely powder a small, dry sample of the purified compound.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the predicted melting point (138.26 °C), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is molten (T2). The melting point range is T1-T2.
Solubility Determination
Principle: Solubility is determined by observing the dissolution of a known amount of solute in a known volume of solvent.
Protocol:
-
Add approximately 10 mg of this compound to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane) in 0.2 mL increments.
-
After each addition, vortex the tube for 30 seconds and visually inspect for undissolved solid.
-
Record the solubility as:
-
Freely soluble: If less than 1 mL of solvent is required.
-
Soluble: If 1-30 mL of solvent is required.
-
Sparingly soluble: If 30-100 mL of solvent is required.
-
Slightly soluble: If 100-1000 mL of solvent is required.
-
Practically insoluble: If more than 1000 mL of solvent is required.
-
pKa Determination
Principle: The pKa can be determined by potentiometric titration, monitoring the pH change of a solution of the compound upon addition of a titrant.
Protocol:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water/methanol mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
LogP Determination
Principle: The partition coefficient (LogP) is determined by measuring the equilibrium concentration of the compound in a biphasic system of n-octanol and water.
Protocol:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
In a separatory funnel, mix equal volumes of n-octanol and water.
-
Add a known amount of the stock solution to the funnel.
-
Shake the funnel vigorously for several minutes to allow for partitioning.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).
N-(4-Amino-3-methylphenyl)propanamide CAS number and molecular weight
This guide provides a comprehensive technical overview of N-(4-Amino-3-methylphenyl)propanamide, a molecule of interest in chemical synthesis and pharmaceutical research. We will delve into its chemical properties, a validated synthesis protocol, potential applications in drug development, and essential safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound.
Core Molecular Attributes
This compound is an organic compound featuring a propanamide group attached to an aniline derivative. The presence of both an amide linkage and a primary aromatic amine makes it a versatile chemical building block.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 65999-78-2 | [1] |
| Molecular Formula | C10H14N2O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Canonical SMILES | CCC(=O)NC1=CC=C(C=C1N)C | LookChem |
| HS Code | 2924299090 | [1] |
| DSSTox Substance ID | DTXSID30589813 | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be reliably achieved through the acylation of 4-amino-3-methylaniline with propanoyl chloride. This method is a standard and efficient way to form the amide bond.
Experimental Workflow: Nucleophilic Acyl Substitution
Sources
Spectral Analysis of N-(4-Amino-3-methylphenyl)propanamide: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectral data for the compound N-(4-Amino-3-methylphenyl)propanamide. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining the spectral data of structurally analogous compounds, we can construct a detailed and scientifically grounded theoretical spectral profile. This approach is invaluable for researchers in compound identification, synthesis verification, and quality control.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound combines a propanamide functional group with a substituted aromatic ring. This combination of features gives rise to a unique spectral fingerprint that can be predicted by considering the contributions of each component.
Diagram of the molecular structure and key regions for spectral analysis.
Caption: Molecular structure of this compound with key functional groups highlighted.
Predicted ¹H NMR Spectral Data
The proton NMR (¹H NMR) spectrum is anticipated to show distinct signals corresponding to the protons of the ethyl group, the amide proton, the aromatic protons, the methyl group on the ring, and the amino protons. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |
| -CH₂-CH₃ (propanamide) | ~1.1 - 1.3 | Triplet (t) | 3H | Shielded aliphatic protons coupled to the adjacent methylene group. |
| -CH₂ -CH₃ (propanamide) | ~2.2 - 2.4 | Quartet (q) | 2H | Methylene protons deshielded by the adjacent carbonyl group and coupled to the methyl protons. |
| Ar-CH₃ | ~2.1 - 2.3 | Singlet (s) | 3H | Methyl protons attached to the aromatic ring. |
| Ar-NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | Amino protons, often broad due to quadrupole broadening and exchange. The chemical shift can vary with solvent and concentration. |
| Aromatic Protons (H-2, H-5, H-6) | ~6.5 - 7.5 | Doublet (d), Doublet of Doublets (dd), Singlet-like | 3H total | The electron-donating amino and methyl groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzene. The splitting pattern will be complex due to the substitution pattern. |
| -NH -CO (amide) | ~7.5 - 8.5 | Singlet (s) | 1H | The amide proton is typically deshielded and appears as a singlet, though it can be broad. |
Expert Insights: The exact chemical shifts and coupling constants of the aromatic protons are difficult to predict without experimental data. However, based on the ortho and para directing effects of the amino and methyl groups, we can anticipate a complex splitting pattern in the aromatic region of the spectrum. The use of a deuterated solvent like DMSO-d₆ would be beneficial for resolving the NH and NH₂ protons, which might otherwise exchange with trace amounts of water in other solvents like CDCl₃.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR (¹³C NMR) spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -CH₂-CH₃ (propanamide) | ~9 - 12 | Highly shielded aliphatic carbon. |
| Ar-CH₃ | ~17 - 22 | Aliphatic carbon attached to an aromatic ring. |
| -CH₂ -CH₃ (propanamide) | ~29 - 32 | Aliphatic carbon deshielded by the adjacent carbonyl group. |
| Aromatic Carbons | ~110 - 150 | The chemical shifts of the aromatic carbons will be influenced by the substituents. The carbons bearing the amino and methyl groups will be significantly shifted. |
| C =O (amide) | ~170 - 175 | Characteristic chemical shift for an amide carbonyl carbon. |
Predicted Infrared (IR) Spectral Data
The IR spectrum is particularly useful for identifying the functional groups present in the molecule.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch (amine) | 3300 - 3500 | Medium-Strong | Primary Amine (-NH₂) |
| N-H Stretch (amide) | 3200 - 3400 | Medium | Secondary Amide (-NH-CO) |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | -CH₃, -CH₂ |
| C=O Stretch (amide) | 1640 - 1680 | Strong | Amide I band |
| N-H Bend (amide) | 1510 - 1570 | Medium | Amide II band |
| C-N Stretch | 1200 - 1350 | Medium | Amide/Amine |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Weak | Aromatic Ring |
| Aromatic C-H Bending | 690 - 900 | Medium-Strong | Substituted Benzene |
Trustworthiness of Protocol: When acquiring an IR spectrum, it is crucial to ensure the sample is free of water, as the broad O-H stretching vibrations can obscure the N-H stretching region. Preparing the sample as a KBr pellet or a Nujol mull are standard and reliable methods for solid samples.
Diagram of the expected key IR absorption bands.
Caption: Key regions in the predicted IR spectrum of this compound.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₀H₁₄N₂O) is approximately 178.23 g/mol . The mass spectrum should show a molecular ion peak at m/z = 178.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring is a likely fragmentation pathway.
-
McLafferty Rearrangement: While less common for amides than for ketones, a McLafferty rearrangement involving the propanamide chain is possible.
-
Loss of small molecules: Fragmentation may involve the loss of small, stable molecules such as CO or parts of the ethyl group.
-
Diagram of a plausible mass spectrometry fragmentation pathway.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
This guide provides a detailed, theory-based prediction of the NMR, IR, and MS spectral data for this compound. By understanding the contributions of the individual functional groups and structural motifs, researchers can effectively interpret experimental data, confirm the identity of synthesized compounds, and troubleshoot experimental outcomes. While these predictions are based on well-established spectroscopic principles, experimental verification remains the gold standard for structural elucidation.
References
Due to the theoretical nature of this guide, direct experimental data for this compound was not found in the initial search. The predictions are based on fundamental principles of organic spectroscopy, which are well-documented in standard textbooks and databases. For general reference on the interpretation of spectral data, the following resources are recommended:
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
-
Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]
Unveiling the Bioactive Potential of N-(4-Amino-3-methylphenyl)propanamide: A Technical Guide for Drug Discovery Professionals
Introduction: Rationale for Investigation
In the vast chemical space of potential therapeutic agents, N-(4-Amino-3-methylphenyl)propanamide emerges as a molecule of significant interest. While direct studies on this specific compound are nascent, a comprehensive analysis of its structural components—the anilide core and the propanamide side chain—provides a compelling rationale for its investigation. The anilide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, analgesic, and anti-inflammatory properties.[1][2][3][4] The nature and position of substituents on the phenyl ring are known to be critical determinants of biological activity.[1][5] This guide presents a prospective analysis, outlining a strategic, multi-pronged approach to systematically evaluate the potential biological activities of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. For this compound (Molecular Formula: C10H14N2O), key parameters can be predicted or are available from databases for structurally related compounds.[6][7][8]
| Property | Predicted/Estimated Value | Significance in Drug Discovery |
| Molecular Weight | ~178.23 g/mol | Adherence to Lipinski's rule of five, favoring oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 1.0 - 2.0 | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| Hydrogen Bond Donors | 2 (amine and amide NH) | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and amino nitrogen) | Affects solubility and interactions with biological targets. |
| Polar Surface Area | ~55 Ų | A key factor in predicting cell permeability. |
Proposed Synthesis Protocol
A reliable and scalable synthesis is the first step in any drug discovery program. Based on established methods for the synthesis of related anilides, a straightforward two-step synthesis for this compound can be proposed.[9]
Step 1: Nitration of N-(3-methylphenyl)propanamide
-
To a solution of N-(3-methylphenyl)propanamide in concentrated sulfuric acid, cooled to 0°C, add a solution of fuming nitric acid in sulfuric acid dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral and then dry to obtain N-(3-methyl-4-nitrophenyl)propanamide.
Step 2: Reduction of the Nitro Group
-
To a solution of N-(3-methyl-4-nitrophenyl)propanamide in ethanol, add a catalyst such as Palladium on carbon (10%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is absorbed.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to yield this compound.
-
The final product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Hypothesized Biological Activities and Investigative Workflows
Based on the extensive literature on structurally related anilides and propanamides, we hypothesize that this compound may possess antimicrobial, anticancer, and analgesic/anti-inflammatory activities. The following sections detail the proposed experimental workflows to investigate these potentials.
Antimicrobial Activity Screening
The anilide scaffold is a well-established pharmacophore in antimicrobial agents.[1][5][10] The presence of the amino and methyl groups on the phenyl ring could modulate this activity.
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity and Potential Anticancer Activity
Propanamide derivatives have been reported to possess potent anticancer activities.[11] A primary screening for cytotoxicity against a panel of cancer cell lines is a logical step to explore this potential.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) will be used to assess selectivity.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability will be calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) will be determined.
Should significant and selective cytotoxicity be observed, further mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis, would be warranted.
Analgesic and Anti-inflammatory Activity
Anilide derivatives are known to possess analgesic and anti-inflammatory properties.[2][12][13][14][15] In vivo models are essential for evaluating these potential activities.
-
Animals: Male Swiss albino mice will be used.
-
Procedure:
-
Administer this compound orally or intraperitoneally at different doses.
-
A control group will receive the vehicle, and a positive control group will receive a standard analgesic drug (e.g., aspirin).
-
After a set time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
-
Animals: Wistar rats will be used.
-
Procedure:
-
Administer the test compound orally at different doses.
-
A control group will receive the vehicle, and a positive control group will receive a standard anti-inflammatory drug (e.g., indomethacin).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.[12]
Sources
- 1. Antibacterially active substituted anilides of carboxylic and sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Anilides with analgesic and antipyretic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C23H30N2O | CID 621151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-[3-(diethylamino)-4-methylphenyl]propanamide | C14H22N2O | CID 154151665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 10. ijser.in [ijser.in]
- 11. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Mutagenic and analgesic activities of aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: N-(4-Amino-3-methylphenyl)propanamide as a Synthetic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Amino-3-methylphenyl)propanamide is a pivotal synthetic intermediate, primarily recognized for its role in the synthesis of targeted cancer therapeutics. Its specific substitution pattern—an aniline core functionalized with strategically placed methyl and propanamide groups—makes it an indispensable building block for constructing complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, physicochemical properties, and critical application in the manufacture of Nilotinib, a second-generation tyrosine kinase inhibitor. The methodologies presented herein are grounded in established chemical principles, offering field-proven insights into the causality behind experimental choices to ensure both accuracy and reproducibility.
Introduction: Strategic Importance in Medicinal Chemistry
In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The strategic use of pre-functionalized intermediates allows for a convergent synthesis, where complex molecules are assembled from smaller, well-defined building blocks. This compound exemplifies such a building block. Its structure is not arbitrary; it is a carefully designed scaffold that serves as a cornerstone in the synthesis of highly specific enzyme inhibitors.
Its most notable application is in the production of Nilotinib (formerly AMN107), a Bcr-Abl tyrosine kinase inhibitor used in the treatment of imatinib-resistant Chronic Myelogenous Leukemia (CML).[1][2][3] The aniline moiety provides a reactive site for coupling with heterocyclic components, while the methyl and propanamide groups contribute to the final drug's binding affinity and pharmacokinetic profile. Understanding the synthesis and reactivity of this intermediate is therefore crucial for chemists involved in oncology drug development.
Physicochemical & Safety Profile
Accurate characterization and safe handling are prerequisites for the successful application of any chemical intermediate.
Physicochemical Data
The key properties of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification processes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [4] |
| Molecular Weight | 178.23 g/mol | Calculated |
| Melting Point | ~138 °C (Predicted) | [4] |
| Boiling Point | ~386 °C at 760 mmHg (Predicted) | [4] |
| InChI | InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | [4] |
| Solubility | Data not widely published; expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | |
| Storage | Room temperature, in a dry, well-ventilated place away from incompatible materials. | [4][5] |
Safety & Handling: A Self-Validating Protocol
Ensuring safety is a core component of trustworthy science. The following handling protocols are derived from standard Safety Data Sheets (SDS) for structurally similar aromatic amines and amides.[5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[5][7]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician immediately.[8]
-
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this intermediate is a two-step process starting from the commercially available 2-methyl-4-nitroaniline. The logic is to first install the propanamide group and then convert the nitro group to the reactive amine, preventing unwanted side reactions.
Caption: Synthetic workflow for this compound.
Step 1: Acylation of 2-Methyl-4-nitroaniline
Causality: The acylation is performed first to protect the amine functionality. If the nitro group were reduced first, the resulting diamine would be highly susceptible to double acylation or polymerization under the reaction conditions. Using propanoyl chloride provides the desired three-carbon amide chain.
Protocol:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-4-nitroaniline (1.0 eq) and dichloromethane (DCM) as the solvent. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Acylation: Add propanoyl chloride (1.1 eq) dropwise to the cooled solution while stirring. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid, N-(3-methyl-4-nitrophenyl)propanamide, can be purified by recrystallization from an ethanol/water mixture.
Step 2: Reduction of the Nitro Group
Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines.[9] This method is highly selective and typically proceeds with high yield under mild conditions, avoiding the use of harsh, stoichiometric metal reagents like tin or iron.
Protocol:
-
Setup: In a hydrogenation vessel, dissolve the N-(3-methyl-4-nitrophenyl)propanamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight). The catalyst should be handled with care as it can be pyrophoric when dry.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition upon exposure to air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a solid that can be used in the next step without further purification if purity is high.
Application in Drug Development: The Synthesis of Nilotinib
The primary value of this compound is realized in its role as a key precursor to Nilotinib.[1][10] The synthesis converges by coupling this intermediate with a second key fragment, a substituted pyrimidine.
Mechanism Insight: The coupling reaction is typically a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SₙAr).[1] The aniline nitrogen of our intermediate acts as the nucleophile, displacing a leaving group (e.g., a halogen) on the pyrimidine ring. This specific reaction forms the critical diarylamine linkage that defines the core structure of Nilotinib and many other kinase inhibitors.
Caption: Logical flow from intermediate to the final Nilotinib API.
This convergent strategy is highly efficient, allowing for late-stage modification and rapid assembly of the complex final drug molecule. The pre-installed functionalities on this compound ensure that the coupling occurs at the correct position and that the final product possesses the necessary structural motifs for biological activity.
Conclusion
This compound is more than a simple chemical; it is a product of rational design that embodies the principles of efficient and convergent synthesis. Its preparation via a reliable two-step sequence and its critical role in the construction of life-saving pharmaceuticals like Nilotinib highlight its significance in the field of medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively synthesize, handle, and utilize this high-value intermediate in their synthetic endeavors.
References
-
Title: An Efficient Synthesis of Nilotinib (AMN107) | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro Source: National Institutes of Health (PMC) URL: [Link]
- Title: Preparation method of nilotinib intermediate - Google Patents Source: Google Patents URL
-
Title: N-(3-amino-4-methylphenyl)propanamide Source: Aladdin Scientific URL: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. extrasynthese.com [extrasynthese.com]
- 8. fishersci.com [fishersci.com]
- 9. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 10. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploration of N-(4-Amino-3-methylphenyl)propanamide Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and pharmacological evaluation of derivatives of the core scaffold, N-(4-Amino-3-methylphenyl)propanamide. This document is intended to serve as a practical resource, blending established methodologies with expert insights to facilitate the discovery of novel therapeutic agents.
Introduction: The Rationale for Exploring this compound Derivatives
The this compound scaffold presents a compelling starting point for medicinal chemistry campaigns. Its structure incorporates several key features that are amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The core consists of a substituted aniline ring linked to a propanamide moiety. The amino group and the methyl group on the phenyl ring, as well as the propanamide side chain, offer multiple points for derivatization to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[1] These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.
The exploration of derivatives of similar propanamide-containing structures has yielded compounds with a range of biological activities, including anti-inflammatory and analgesic properties.[2] Notably, analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides have been identified as potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, highlighting the potential of this chemical class in pain management.[3] This guide will provide a framework for the rational design and synthesis of novel derivatives with the aim of identifying new chemical entities with therapeutic potential.
Synthesis of the Core Scaffold and its Derivatives
The synthetic strategy for generating a library of this compound derivatives is centered around the robust and versatile amide bond formation. The general approach involves the coupling of a substituted aniline with a carboxylic acid or its activated form.
Synthesis of the Core Scaffold: this compound
The synthesis of the parent scaffold can be achieved through a straightforward acylation of 4-amino-3-methylaniline with propanoyl chloride or propanoic anhydride. A more controlled approach involves the use of coupling agents to facilitate the amide bond formation between 4-amino-3-methylaniline and propanoic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-amino-3-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Addition of Reagents: Cool the reaction mixture to 0 °C in an ice bath. Slowly add propanoic acid (1.05 eq) to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Derivatization Strategies
The core scaffold can be readily diversified at several key positions to explore the chemical space and optimize for desired biological activity.
-
Modification of the Propanamide Chain: The acyl component can be varied by using different carboxylic acids in the coupling reaction. This allows for the introduction of various alkyl, aryl, or heterocyclic groups to probe their impact on activity.
-
Substitution on the Phenyl Ring: While the starting material dictates the substitution on the aniline, further modifications such as halogenation or nitration can be performed on the core scaffold, provided the existing functional groups are appropriately protected.[2]
-
Derivatization of the Amino Group: The primary amino group can be acylated, alkylated, or used as a handle to introduce further complexity, for instance, through reductive amination or sulfonylation.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the generation of this compound derivatives.
Structure-Activity Relationship (SAR) Studies
A systematic SAR study is crucial for identifying the key structural features responsible for the desired biological activity. By synthesizing and evaluating a library of derivatives, one can elucidate the impact of various substituents on potency, selectivity, and pharmacokinetic properties.
As a case study, the SAR of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivatives as TRPV1 antagonists reveals important trends.[3] For instance, the introduction of different amino groups in the C-region of the molecule significantly impacts potency. Tertiary acyclic amines generally exhibit better potency than their secondary amine counterparts, with the length of the alkyl chain influencing activity, suggesting a role for lipophilicity.[3]
Table 1: Hypothetical SAR Data for this compound Derivatives
| Derivative | R1 (on Propanamide) | R2 (on Amino) | Biological Activity (IC50, µM) |
| 1 | -CH2CH3 | -H | 10.5 |
| 2 | -Phenyl | -H | 5.2 |
| 3 | -CH2CH3 | -COCH3 | 15.8 |
| 4 | -CH2CH3 | -CH2CH3 | 8.1 |
This hypothetical data illustrates how modifications can be systematically evaluated to build a comprehensive SAR profile.
Visualizing Key Pharmacophoric Features
Caption: Key pharmacophoric features of the this compound scaffold.
Pharmacological Evaluation
The biological evaluation of the synthesized derivatives is essential to determine their activity and mechanism of action. The choice of assay will depend on the therapeutic target of interest.
Experimental Protocol: In Vitro Calcium Influx Assay for TRPV1 Antagonism
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37 °C for 1 hour.
-
Compound Addition: Add the test compounds (derivatives of this compound) at various concentrations to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a known TRPV1 agonist (e.g., capsaicin) to the wells to stimulate calcium influx.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium influx for each compound concentration and determine the IC50 value.[3]
Characterization Techniques
The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the synthesized molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.
Table 2: Typical Analytical Data for a Synthesized Derivative
| Technique | Observation |
| 1H NMR | Chemical shifts, integration, and coupling constants consistent with the proposed structure. |
| 13C NMR | Number of signals and chemical shifts corresponding to the carbon atoms in the molecule. |
| HRMS | Measured m/z value within 5 ppm of the calculated exact mass. |
| HPLC | Purity >95% as determined by peak area at a specific wavelength. |
Visualizing the Analytical Workflow
Caption: A typical workflow for the purification and analytical characterization of synthesized compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a comprehensive and integrated approach to the design, synthesis, and evaluation of its derivatives. By employing the described synthetic strategies, systematic SAR exploration, and robust pharmacological and analytical techniques, researchers can effectively navigate the path toward the discovery of new chemical entities with significant therapeutic potential.
References
-
Yoo, J., et al. (2010). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 53(15), 5643–5655. Available from: [Link]
-
Inam, A., et al. (2021). Analytical Techniques for Characterization of Nanomaterials. ResearchGate. Available from: [Link]
-
Singh, R., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(10), 1169–1191. Available from: [Link]
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- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-Amino-N-methyl-2-(3-methylphenyl)propanamide [smolecule.com]
- 3. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
Hypothesized Mechanism of Action for N-(4-Amino-3-methylphenyl)propanamide: A p38 MAPK Inhibitor
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
N-(4-Amino-3-methylphenyl)propanamide is a small molecule featuring a substituted anilide scaffold. While its biological activity is not currently established in public literature, its structural motifs are present in numerous pharmacologically active agents. This guide posits a novel, scientifically-grounded hypothesis for its mechanism of action. Based on structural analysis and precedent from analogous compounds, we hypothesize that This compound functions as a Type I ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) , a key regulator of cellular responses to inflammatory cytokines and stress. This document provides a comprehensive rationale for this hypothesis, a detailed experimental plan to validate it, and the expected outcomes that would substantiate this mechanism. The protocols and validation strategies herein are designed to provide a rigorous, self-validating framework for investigation.
Introduction and Rationale
The anilide chemical moiety is a cornerstone of modern medicinal chemistry, found in a wide array of approved therapeutics, from analgesics to highly specific kinase inhibitors.[1][2] The compound this compound belongs to this chemical class, yet its specific biological target and pathway effects remain uncharacterized. The pursuit of novel modulators for well-validated signaling pathways is a critical endeavor in drug discovery, particularly for targets implicated in inflammatory diseases, oncology, and neurodegenerative disorders.
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses.[3][4] The p38 MAPK signaling axis, in particular, is a central hub for mediating cellular stress and inflammatory responses.[4] Dysregulation of the p38 pathway is a known driver in diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Small molecule inhibitors targeting kinases within this pathway have therefore been the subject of intense investigation.
This guide puts forth the central hypothesis that this compound's structural architecture enables it to selectively bind to the ATP-binding pocket of p38 MAPK, inhibiting its catalytic activity. This hypothesis is built upon the following rationale:
-
Structural Precedent: The N-phenyl amide structure can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common interaction motif for many known kinase inhibitors.
-
Favorable Pharmacophore: The arrangement of hydrogen bond donors (amine, amide N-H) and acceptors (amide oxygen) alongside a hydrophobic phenyl ring presents a pharmacophore compatible with the known topology of the p38 active site.
This document will first deconstruct the molecule's chemical features, then elaborate on the proposed interaction with the p38 MAPK pathway, and finally, present a robust, multi-stage experimental workflow to rigorously test this hypothesis.
Chemical and Structural Analysis
The structure of this compound can be dissected into three key components that inform its potential as a kinase inhibitor:
-
The Anilide Core: This consists of the phenyl ring and the attached propanamide group. The amide linkage is critical. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This arrangement is ideal for forming hydrogen bonds with the backbone of the kinase hinge region (e.g., the classic Met-NH and Glu-C=O interaction pair in p38).
-
The Propanamide Side Chain: The ethyl group attached to the carbonyl provides a degree of conformational flexibility and occupies a hydrophobic pocket adjacent to the hinge.
-
The Substituted Phenyl Ring: The 4-amino and 3-methyl groups are crucial for specificity and potency.
-
The 4-amino group is a strong hydrogen bond donor and can interact with residues at the solvent-exposed entrance of the ATP pocket, anchoring the molecule.
-
The 3-methyl group , positioned ortho to the primary amine, provides steric bulk that can orient the molecule favorably within the binding site and enhance hydrophobic interactions.
-
Hypothesized Mechanism of Action: p38 MAPK Inhibition
We hypothesize that this compound functions as a Type I, ATP-competitive inhibitor of p38 MAPK. Upon cellular stress (e.g., UV irradiation, inflammatory cytokines like TNF-α), upstream kinases (MKK3/6) phosphorylate and activate p38 MAPK.[4] Activated p38 then phosphorylates downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2), leading to the production of pro-inflammatory cytokines and other cellular responses.
Our proposed mechanism suggests the compound binds directly to the inactive (DFG-in) conformation of p38, occupying the space normally taken by ATP. This prevents the phosphotransfer reaction, thereby blocking the entire downstream signaling cascade.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.
Experimental Validation Plan
A phased approach is proposed to systematically validate the hypothesis. Each stage is designed to answer a key question, from broad cellular effects to specific molecular interactions.
Stage 1: Assessment of Cellular Activity
Objective: To determine if the compound exerts a biological effect on whole cells and to establish a working concentration range.
Primary Assay: MTT Cell Viability Assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5] A reduction in metabolic activity in the presence of the compound can indicate cytotoxicity or cytostatic effects.
Experimental Protocol: MTT Assay [6][7]
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "no-treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Hypothetical IC50 Values
| Compound | Cell Line | IC50 (µM) after 72h |
|---|---|---|
| This compound | A549 | 15.2 |
| Doxorubicin (Positive Control) | A549 | 0.8 |
Stage 2: Direct Target Engagement and Selectivity
Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant p38 MAPK in a cell-free system.
Primary Assay: In Vitro Kinase Activity Assay (e.g., ADP-Glo™) Luminescence-based kinase assays quantify the amount of ADP produced during the kinase reaction.[8] A decrease in ADP production corresponds to kinase inhibition. This method directly measures the effect of the compound on the kinase enzyme itself, independent of cellular factors.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human p38α kinase, a suitable substrate peptide (e.g., derived from ATF2), and ATP at its Km concentration.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 1 nM to 50 µM). Include a "no-inhibitor" control and a known p38 inhibitor as a positive control (e.g., SB203580).
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to the "no-inhibitor" control and determine the IC50 value. To assess selectivity, this assay should be repeated with other related kinases (e.g., JNK1, ERK2).
Stage 3: Cellular Pathway Modulation
Objective: To confirm that the compound inhibits the p38 MAPK pathway within a cellular context.
Primary Assay: Western Blot Analysis. Western blotting allows for the detection of specific proteins and their phosphorylation status from cell lysates.[3][9] By using phospho-specific antibodies, we can measure the level of activated (phosphorylated) downstream targets of p38, providing direct evidence of pathway inhibition in cells.[3][10]
Experimental Protocol: Western Blot for Phospho-MAPKAPK2 [3][4]
-
Cell Culture and Stimulation: Culture a relevant cell line (e.g., THP-1 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Pathway Activation: Stimulate the cells with a known p38 activator, such as Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes, to induce phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[3] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MAPKAPK2 (p-MAPKAPK2).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies for total MAPKAPK2 and a housekeeping protein like GAPDH or β-actin.
Caption: A multi-stage workflow for validating the mechanism of action.
Expected Outcomes and Interpretation
-
Stage 1: A dose-dependent decrease in cell viability would be observed, yielding a measurable IC50. This would confirm the compound is biologically active and provide a concentration range for subsequent experiments.
-
Stage 2: The compound is expected to show potent, dose-dependent inhibition of recombinant p38 kinase activity with a significantly lower IC50 than for other kinases like JNK or ERK, demonstrating target selectivity.
-
Stage 3: Western blot analysis should reveal a dose-dependent decrease in the phosphorylation of MAPKAPK2 in stimulated cells treated with the compound, without affecting the total levels of MAPKAPK2. This result would be the definitive confirmation that the compound engages and inhibits the p38 MAPK pathway in a cellular environment.
If all three stages yield the expected results, the data would provide strong, multi-faceted support for the hypothesis that this compound acts as a specific inhibitor of the p38 MAPK signaling pathway.
Conclusion
This technical guide has outlined a clear and testable hypothesis for the mechanism of action of this compound. By postulating its role as a p38 MAPK inhibitor, we provide a framework for targeted investigation. The proposed experimental plan employs a logical progression from broad cellular screening to specific biochemical and cell-based pathway analysis. The successful execution of these experiments would not only elucidate the function of this novel compound but could also position it as a valuable chemical probe for studying p38-mediated biology or as a lead candidate for therapeutic development in inflammatory and oncologic diseases.
References
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 139–153. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of N-(4-Amino-3-methylphenyl)propanamide
Introduction
N-(4-Amino-3-methylphenyl)propanamide is an aromatic amide with a chemical structure that suggests its potential utility as an intermediate or an active moiety in pharmaceutical development. Its core structure, featuring a primary aromatic amine and an amide linkage, presents a unique set of physicochemical properties that are critical to understand for any formulation or drug development program. The primary amino group and the amide bond are known to be susceptible to various degradation pathways, including oxidation and hydrolysis, which can impact the compound's efficacy and safety. Furthermore, the overall polarity and hydrogen bonding capabilities of the molecule will dictate its solubility in various solvent systems, a key parameter for bioavailability and formulation design.
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing these critical attributes. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in a research and development setting.
Physicochemical Properties: A Predictive Analysis
While extensive experimental data for this compound is not widely available in the public domain, its chemical structure allows for a reasoned prediction of its key physicochemical properties. These predictions are grounded in the well-understood chemistry of aromatic amines and amides.
Predicted Physicochemical Parameters
A summary of predicted and known properties for this compound is presented in Table 1. These values are crucial for anticipating the compound's behavior in various experimental and physiological conditions.
| Property | Predicted/Known Value | Rationale and Implications |
| Molecular Formula | C₁₀H₁₄N₂O | |
| Molecular Weight | 178.23 g/mol | |
| Melting Point | ~138 °C (Predicted)[1] | A relatively high melting point suggests a stable crystalline lattice, which may impact dissolution rates. |
| Boiling Point | ~386 °C (Predicted)[1] | |
| pKa (acidic) | ~16-18 | The N-H of the amide is weakly acidic.[2] |
| pKa (basic) | ~4-5 | The aromatic amine is expected to be a weak base due to the delocalization of the nitrogen lone pair into the aromatic ring. |
| LogP | ~1.5-2.5 (Estimated) | This value suggests moderate lipophilicity, which can influence both aqueous solubility and membrane permeability.[3] |
| Aqueous Solubility | Poor to moderate | The presence of both hydrogen bond donors (amine and amide N-H) and acceptors (carbonyl and amine) suggests some water solubility, but the aromatic ring and methyl group contribute to its hydrophobic character.[1][4] |
Structural Features Influencing Solubility and Stability
The solubility and stability of this compound are intrinsically linked to its molecular structure:
-
Aromatic Amine: The primary amino group is a key site for both protonation (influencing pH-dependent solubility) and oxidation. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored degradation products.[1]
-
Amide Linkage: The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.[5][6]
-
Methyl Group: The electron-donating methyl group on the aromatic ring can slightly increase the basicity of the amino group and may influence the rate of electrophilic aromatic substitution reactions.
-
Propanamide Side Chain: The alkyl side chain contributes to the overall lipophilicity of the molecule.
Comprehensive Solubility Assessment
A thorough understanding of a compound's solubility is fundamental to its development. The following protocols outline a systematic approach to characterizing the solubility of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for a comprehensive solubility assessment.
Caption: Workflow for solubility determination of this compound.
Protocol: Equilibrium Solubility by Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of the compound in various solvents.
Objective: To quantify the solubility of this compound in a range of pharmaceutically relevant solvents.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, propylene glycol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.
-
Sample Preparation: Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. Dilute the filtrate with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved. Analysis of samples at multiple time points (e.g., 24 and 48 hours) should yield consistent concentration values, confirming that equilibrium has been reached.
Protocol: pH-Solubility Profile
This experiment is crucial for understanding how the solubility of the ionizable compound changes with pH.
Objective: To determine the solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from approximately 2 to 10 (e.g., using citrate, phosphate, and borate buffer systems).
-
Solubility Determination: Perform the shake-flask method as described in section 2.2 in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffers.
Causality: The expected pH-solubility profile will likely show higher solubility at lower pH values where the primary aromatic amine (pKa ~4-5) is protonated, forming a more soluble salt.
Stability Assessment and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors.[7][8] Forced degradation studies are conducted under more stressful conditions than accelerated stability testing to identify potential degradation products and pathways.[9]
Experimental Workflow for Forced Degradation
The following diagram outlines a systematic approach to conducting forced degradation studies.
Caption: Workflow for forced degradation studies of this compound.
Protocol: Forced Degradation Study
Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C. Withdraw and neutralize samples at the same time points as for acidic hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction and collect samples at appropriate intervals.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector and identification of degradation products using mass spectrometry (MS) are highly recommended.
Self-Validation: A good forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient.[12] The mass balance should be assessed to ensure that all degradation products are accounted for.
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are anticipated:
-
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 4-amino-3-methylaniline and propanoic acid.[5][6]
-
Oxidation: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored quinone-imine structures and potentially polymeric material.[1] This is a common degradation pathway for anilines.
-
Photodegradation: Aromatic amines can undergo photodegradation, often involving radical mechanisms, leading to a complex mixture of degradation products.[13]
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This method must be able to accurately quantify the decrease of the active substance and the increase of degradation products without interference.
Method Development and Validation
A reversed-phase HPLC method with UV detection is typically suitable.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the parent compound from its degradation products.
-
Detection: A PDA detector is useful for assessing peak purity and selecting the optimal wavelength for quantification.
-
Validation: The method must be validated according to ICH Q2(R2) or USP <1225> guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[14][15]
Formulation and Storage Considerations
The insights gained from solubility and stability studies are paramount for guiding formulation development and defining appropriate storage conditions.
-
pH Control: For liquid formulations, maintaining the pH in a range where the compound is most stable is critical. Given the potential for hydrolysis, a pH range of 4-6 would likely be optimal to balance solubility and stability.
-
Protection from Light: Due to the photosensitivity of the aromatic amine moiety, protection from light is likely necessary for both the drug substance and the final drug product. This can be achieved through the use of amber vials or other light-protective packaging.
-
Antioxidants: If oxidative degradation is found to be a significant pathway, the inclusion of antioxidants in the formulation may be warranted.
-
Storage Temperature: The compound should be stored at controlled room temperature, and the potential for degradation at elevated temperatures should be considered during shipping and handling.
Conclusion
This compound is a molecule with physicochemical properties that require careful consideration during pharmaceutical development. Its solubility is predicted to be pH-dependent, and its stability is likely challenged by hydrolysis, oxidation, and photolysis. The systematic application of the experimental protocols outlined in this guide will enable a thorough characterization of these properties. This, in turn, will facilitate the development of a robust and stable formulation and ensure the quality, safety, and efficacy of any resulting drug product. The principles and methodologies described are grounded in established scientific and regulatory standards, providing a reliable framework for the comprehensive assessment of this and similar pharmaceutical compounds.
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ICH. Quality Guidelines. Available from: [Link]
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Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. 2019. Available from: [Link]
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U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
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ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. 1996. Available from: [Link]
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Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]
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Chemistry LibreTexts. 23.1: Properties of amines. 2024. Available from: [Link]
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PubMed Central. Photodegradation of aniline in aqueous suspensions of microalgae. Available from: [Link]
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ICH. Q1A(R2) Guideline. Available from: [Link]
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European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003. Available from: [Link]
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Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available from: [Link]
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ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
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Topic: N-(4-Amino-3-methylphenyl)propanamide: A Scaffold for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive exploration of N-(4-amino-3-methylphenyl)propanamide as a foundational scaffold for developing novel kinase inhibitors. We will delve into the strategic design of structural analogs, their synthesis, and a multi-tiered framework for their physicochemical and pharmacological evaluation. This document is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering both theoretical grounding and practical, field-proven methodologies.
Part 1: The this compound Scaffold: An Introduction
This compound is a substituted anilide. While not a widely recognized therapeutic agent in itself, its structural motifs are present in numerous pharmacologically active compounds. Specifically, the 4-amino-anilide structure serves as a crucial "hinge-binding" moiety in many ATP-competitive kinase inhibitors. The aniline nitrogen and the adjacent amide NH group can form key hydrogen bonds with the amino acid backbone of the kinase hinge region, a critical interaction for potent inhibition.
The methyl group on the phenyl ring provides a subtle yet important modification. It can influence the planarity and electronic properties of the ring system and create steric hindrance that may be exploited to achieve selectivity for a target kinase over others. The propanamide side chain offers a versatile exit vector for further chemical modification to explore interactions with the solvent-exposed region of the ATP-binding pocket.
For the purpose of this guide, we will treat this molecule as a starting fragment in a hypothetical drug discovery program aimed at identifying a novel inhibitor for a target protein kinase.
Part 2: Analog Design Strategy and Synthesis
The core principle of analog design is to systematically modify the parent structure to optimize its properties, a process known as establishing a Structure-Activity Relationship (SAR). We can dissect the this compound scaffold into three primary regions for modification.
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"Impacts" ] ; } Analog Design Strategy.
-
Aniline Ring Modification : The aniline ring is often a liability in drug candidates due to its potential for metabolic oxidation by Cytochrome P450 enzymes into reactive, toxic metabolites like quinone-imines. A primary strategy is its replacement with bioisosteres—chemical groups that retain similar steric and electronic properties. Saturated carbocycles (e.g., bicyclo[1.1.1]pentane) or heterocycles (e.g., aminopyridines, aminopyrazoles) can be used to mitigate metabolic instability, improve physicochemical properties, and create novel intellectual property.
-
Propanamide Side Chain Modification : This region can be modified to improve binding affinity and selectivity. Strategies include:
-
Homologation : Lengthening or shortening the alkyl chain to probe the depth of the binding pocket.
-
Cyclization : Incorporating rings (e.g., cyclopropyl, piperidinyl) to constrain the conformation, which can enhance binding affinity and metabolic stability.
-
Functionalization : Introducing polar groups (e.g., hydroxyl, ether) to engage with new hydrogen bond donors/acceptors or non-polar groups to exploit hydrophobic pockets.
-
-
Amino/Methyl Group Modification : The substitution pattern on the aniline ring is critical.
-
The primary amino group is key for hinge binding; however, its basicity (pKa) can be modulated by altering other ring substituents.
-
The methyl group's position and identity can be changed. Shifting its position or replacing it with other groups (e.g., chloro, methoxy) will alter the electronic distribution (Hammett parameters) and steric profile of the ring, which can fine-tune binding interactions and kinase selectivity.
-
General Synthesis Protocol: Amide Bond Formation
The synthesis of N-aryl amides is a cornerstone reaction in medicinal chemistry. The most common and reliable method involves the coupling of a carboxylic acid (or its activated form) with an amine.
Objective : To synthesize a library of analogs by coupling various carboxylic acids to the 4-amino-3-methylaniline core.
Protocol: Standard Peptide Coupling
-
Activation : In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with a base like Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15-30 minutes. This step forms a highly reactive activated ester.
-
Coupling : To the activated mixture, add a solution of 4-amino-3-methylaniline (1.05 eq) in the same solvent.
-
Reaction : Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Causality: Using a coupling agent like HATU or EDC is critical because direct reaction of a carboxylic acid and an amine requires high temperatures, which can degrade complex molecules. The coupling agent converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions. The base (DIPEA) is necessary to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic state.
Part 3: Physicochemical and Pharmacological Characterization
Once a library of analogs is synthesized, it must be subjected to a screening cascade to identify promising candidates. This process involves a series of tiered assays, starting with high-throughput in vitro screens and progressing to more complex cellular and in vivo models for a select few.
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Experimental Protocols
1. Kinetic Solubility Assay
-
Purpose : To determine the solubility of a compound in an aqueous buffer, which is a critical parameter for ensuring reliable bioassay data and predicting oral absorption.
-
Protocol :
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Add 2 µL of the 10 mM compound stock solution to the PBS, making the final concentration 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, analyze the plate with a nephelometer to measure light scattering caused by precipitated compound. Alternatively, filter the samples through a filter plate and quantify the concentration of the soluble compound in the filtrate via LC-MS/MS or UV spectroscopy.
-
-
Self-Validation : The assay should include a high-solubility and a low-solubility control compound to ensure the system is performing correctly.
2. In Vitro Kinase Activity Assay (ADP-Glo™)
-
Purpose : To measure the inhibitory potency (IC50) of the synthesized analogs against the target kinase.
-
Protocol :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white 384-well plate, add 25 nL of the compound dilutions.
-
Add 2.5 µL of a solution containing the target kinase in assay buffer. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase's substrate and ATP. Incubate for 1 hour at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and produce light by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the inhibitor's potency.
-
-
Self-Validation : Data is normalized to a positive control (no inhibitor, 0% inhibition) and a negative control (no enzyme, 100% inhibition). A known potent inhibitor (e.g., Staurosporine) should be run as a standard.
3. Liver Microsomal Stability Assay
-
Purpose : To assess the metabolic stability of a compound by measuring its rate of clearance in the presence of liver microsomes, which contain key drug-metabolizing enzymes (CYPs).
-
Protocol :
-
Thaw human liver microsomes (HLMs) and prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Add the test compound to the mixture at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding the aliquot to a quenching solution of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Self-Validation : The percentage of compound remaining at each time point is plotted. The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the line. Control compounds with known high and low clearance (e.g., Verapamil and Warfarin) must be included in each run.
4. Cytotoxicity Assay (MTT)
-
Purpose : To determine the concentration at which a compound becomes toxic to cells (CC50), ensuring that the observed activity in cellular assays is not due to cell death.
-
Protocol :
-
Seed cells (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
-
Self-Validation : Results are compared to untreated cells (100% viability) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
Part 4: Data Interpretation and Structure-Activity Relationships (SAR)
The goal of the screening cascade is to generate data that allows for the establishment of a robust SAR. This involves correlating specific structural changes with their effects on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Hypothetical SAR Data Table
| Analog ID | R1 Group (Side Chain) | R2 Group (Aniline Ring) | Kinase IC50 (nM) | Solubility (µM) | Microsomal t1/2 (min) |
| Parent | -CH2CH3 | -H | 1500 | 85 | 45 |
| A-1 | -cyclopropyl | -H | 550 | 90 | 50 |
| A-2 | -CH2OCH3 | -H | 980 | >200 | 35 |
| B-1 | -CH2CH3 | 5-F | 800 | 70 | 65 |
| B-2 | -CH2CH3 | 5-CN | 2500 | 30 | 40 |
| C-1 | -cyclopropyl | 5-F | 120 | 75 | >90 |
Interpretation and Causality:
-
Side Chain Modification (A-1, A-2) : Replacing the flexible ethyl group with a rigid cyclopropyl group (A-1) improved potency, suggesting a constrained conformation is preferred for binding. Adding a polar ether (A-2) decreased potency but significantly improved solubility, a common trade-off.
-
Aniline Ring Modification (B-1, B-2) : Adding a small, electron-withdrawing fluorine atom (B-1) improved potency and metabolic stability. This could be due to a favorable interaction in the binding pocket or by blocking a site of metabolism. In contrast, the larger, strongly electron-withdrawing cyano group (B-2) was detrimental to both potency and solubility.
-
Synergistic Effects (C-1) : Combining the beneficial cyclopropyl side chain with the 5-fluoro substitution (C-1) resulted in a significant improvement in both potency and metabolic stability, demonstrating a positive synergistic effect. This compound would be prioritized for further studies.
This iterative process of design, synthesis, and testing is the engine of lead optimization, guiding the project toward a compound with a balanced profile of high potency, good selectivity, and favorable drug-like properties.
References
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
Methodological & Application
Application Note & Detailed Protocol: A Regioselective Synthesis of N-(4-Amino-3-methylphenyl)propanamide
Abstract: This document provides a comprehensive guide for the synthesis of N-(4-Amino-3-methylphenyl)propanamide, a substituted aromatic amide with potential applications in pharmaceutical and materials science research. The presented protocol is structured to ensure high regioselectivity and yield by employing a robust two-step synthetic strategy. This method circumvents the challenges of direct acylation of diaminotoluene by utilizing a readily available nitroaniline precursor. The protocol begins with the selective N-acylation of 3-methyl-4-nitroaniline with propionyl chloride, followed by the catalytic reduction of the nitro group to afford the target primary amine. This application note details the step-by-step experimental procedures, explains the chemical principles, and provides necessary data for reaction setup, monitoring, purification, and characterization.
Introduction and Strategic Rationale
This compound is a molecule of interest due to its structural motifs—a substituted aniline core and an amide linkage—which are common in pharmacologically active compounds and polymer building blocks. The primary challenge in its synthesis is achieving regioselective acylation. The logical precursor, 3-methyl-1,4-phenylenediamine, possesses two nucleophilic amino groups. A direct acylation would likely result in a mixture of mono- and di-acylated products, with poor control over which amine reacts.
To overcome this, our protocol employs a more controlled and widely accepted strategy in organic synthesis:
-
Masking and Selective Acylation: We begin with 3-methyl-4-nitroaniline. The nitro group deactivates the aromatic ring and serves as a precursor to the desired amino group. The existing amino group can be selectively acylating.
-
Deprotection (Reduction): The nitro group is then cleanly reduced to an amine in the final step. This approach ensures that the acylation occurs at the correct position and avoids side products.
This two-step sequence is a classic example of using a protecting group strategy, where the nitro group acts as a "masked" amine, guiding the reaction to the desired outcome.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages as illustrated below:
Figure 1: Two-step regioselective synthesis pathway.
Experimental Protocols
Safety Precautions: This protocol involves corrosive and flammable substances. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part 1: Synthesis of N-(3-Methyl-4-nitrophenyl)propanamide
This step involves a nucleophilic acyl substitution reaction. The amino group of 3-methyl-4-nitroaniline attacks the electrophilic carbonyl carbon of propionyl chloride. A mild base is used to neutralize the HCl byproduct generated during the reaction.[1]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 5.00 g | 32.86 |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 3.19 g (2.88 mL) | 34.50 |
| Pyridine | C₅H₅N | 79.10 | 3.25 g (3.31 mL) | 41.07 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| 1M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | ~50 mL | - |
| Brine | NaCl | 58.44 | ~50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-nitroaniline (5.00 g, 32.86 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Base Addition: Slowly add pyridine (3.31 mL, 41.07 mmol) to the stirred solution.
-
Acylation: Add propionyl chloride (2.88 mL, 34.50 mmol) dropwise to the reaction mixture over 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition. A precipitate may form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexanes). The product spot should have a higher Rf value than the starting aniline.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford N-(3-methyl-4-nitrophenyl)propanamide as a pale yellow crystalline solid.
Expected Yield: 80-90%.
Part 2: Synthesis of this compound
This step involves the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| N-(3-Methyl-4-nitrophenyl)propanamide | C₁₀H₁₂N₂O₃ | 208.22 | 4.00 g | 19.21 |
| Palladium on Carbon (10% Pd) | Pd/C | - | 200 mg | - |
| Methanol or Ethanol | CH₃OH / C₂H₅OH | - | 150 mL | - |
| Hydrogen Gas | H₂ | 2.02 | Balloon or 50 psi | - |
| Celite® | - | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, combine N-(3-methyl-4-nitrophenyl)propanamide (4.00 g, 19.21 mmol), methanol (or ethanol, 150 mL), and 10% Palladium on carbon (200 mg).
-
Hydrogenation: Securely seal the vessel. Purge the flask by evacuating and refilling with nitrogen gas (3 times), followed by evacuating and refilling with hydrogen gas (3 times).
-
Reaction Progression: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, or 50 psi in a pressure vessel) at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC. The product will be more polar (lower Rf) than the starting nitro compound. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, carefully purge the vessel with nitrogen gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol to ensure all product is collected.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel.
Expected Yield: 90-98%.
Workflow Visualization
Figure 2: Detailed experimental workflow diagram.
Characterization Data (Hypothetical)
The final product should be characterized to confirm its identity and purity. Below are the expected data based on the structure.
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.10 (s, 1H, NH-amide), 7.05 (s, 1H, Ar-H), 6.80 (d, J=8.0 Hz, 1H, Ar-H), 6.60 (d, J=8.0 Hz, 1H, Ar-H), 4.85 (s, 2H, NH₂), 2.25 (q, J=7.5 Hz, 2H, -CH₂-), 2.10 (s, 3H, Ar-CH₃), 1.05 (t, J=7.5 Hz, 3H, -CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 172.5 (C=O), 140.0, 130.0, 125.5, 125.0, 115.0, 114.5 (Ar-C), 29.0 (-CH₂-), 17.0 (Ar-CH₃), 10.0 (-CH₃).
-
IR (KBr, cm⁻¹): 3450, 3360 (N-H stretch, amine), 3280 (N-H stretch, amide), 1650 (C=O stretch, amide I), 1540 (N-H bend, amide II).
-
Mass Spec (ESI+): m/z = 179.12 [M+H]⁺.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By utilizing a two-step, regioselective approach starting from 3-methyl-4-nitroaniline, this method ensures a high yield of the desired product while minimizing the formation of isomers and side products. The procedures are straightforward and utilize common laboratory reagents and techniques, making this synthesis accessible for researchers in organic and medicinal chemistry.
References
-
Organic Syntheses. Acylation Procedure Example. Available at: [Link]
-
ResearchGate. General Procedure for Nucleophilic Acylation. Available at: [Link]
-
PubChem. Compound Summary for N-(3-Aminophenyl)propanamide. Available at: [Link]
-
MDPI. Synthesis of Amino Acid Derivatives. Available at: [Link]
Sources
Topic: N-(4-Amino-3-methylphenyl)propanamide: A Versatile Scaffold for Kinase Inhibitor Discovery
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the N-(4-Amino-3-methylphenyl)propanamide Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. This compound emerges as a compound of significant interest, not as an end-product therapeutic, but as a strategic building block for the synthesis of targeted libraries, particularly in the realm of kinase inhibitors. Its structure is deceptively simple, yet it harbors a unique combination of chemical features that make it an attractive starting point for drug discovery campaigns.
The core structure features a propanamide moiety attached to a 2-methylaniline. The key functionalities for medicinal chemistry exploration are:
-
A Primary Aromatic Amine (-NH2): This group at the 4-position serves as a crucial synthetic handle. It is a nucleophile that can readily participate in a variety of coupling reactions, allowing for the facile introduction of diverse chemical moieties to explore the chemical space around the scaffold. This is particularly relevant for targeting the hinge region of kinases, where hydrogen bonding with the amine is a common binding motif.
-
An Amide Linker: The propanamide group provides a robust and stereochemically defined linker. The amide bond itself can act as both a hydrogen bond donor and acceptor, contributing to target engagement.
-
A Methyl-Substituted Phenyl Ring: The 3-methyl group provides a subtle but important steric and electronic perturbation. It can influence the conformation of the molecule and provide beneficial van der Waals interactions within a protein's binding pocket. Its presence can also block certain metabolic pathways, potentially improving the pharmacokinetic profile of derivatives.
This guide will provide a comprehensive overview of the synthesis of this compound and detail its application as a scaffold for the generation of a library of potential kinase inhibitors. We will also outline a general protocol for screening these derivatives for biological activity.
Part 1: Synthesis and Characterization of the Scaffold
The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available 2-methyl-4-nitroaniline.
Protocol 1: Synthesis of N-(3-methyl-4-nitrophenyl)propanamide
Rationale: This step involves the acylation of the amino group of 2-methyl-4-nitroaniline with propanoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Dichloromethane (DCM) is a common solvent for this type of reaction due to its inertness and ability to dissolve the reactants.
Materials:
-
2-methyl-4-nitroaniline
-
Propanoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-methyl-4-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propanoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Reduction to this compound
Rationale: The nitro group of N-(3-methyl-4-nitrophenyl)propanamide is reduced to a primary amine. Several methods can be employed for this transformation. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is generally clean and high-yielding. An alternative is the use of a metal in acidic media, such as tin(II) chloride or iron powder in acetic acid.
Materials:
-
N-(3-methyl-4-nitrophenyl)propanamide
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure (Catalytic Hydrogenation):
-
Dissolve N-(3-methyl-4-nitrophenyl)propanamide (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with the solvent.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product, this compound. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity.[1]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H stretches for the amine and amide, C=O stretch for the amide).
Part 2: Application in the Synthesis of a Kinase Inhibitor Library
The 4-amino group of this compound is a versatile point for diversification. A common strategy in kinase inhibitor design is to introduce a urea or a substituted amide moiety at this position, as these groups can form key hydrogen bonds with the kinase hinge region.[2][3]
Workflow for Library Synthesis
Caption: Workflow for the synthesis and screening of a kinase inhibitor library.
Protocol 3: Synthesis of a Urea-based Library
Rationale: The reaction of the primary aromatic amine with an isocyanate is a highly efficient method for forming a urea linkage. This reaction typically proceeds rapidly at room temperature without the need for a catalyst.
Materials:
-
This compound
-
A diverse set of isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, etc.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
In an array of small reaction vials, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
To each vial, add a different isocyanate (1.05 eq).
-
Stir the reactions at room temperature for 2-4 hours.
-
Monitor the reactions by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. The resulting crude products can be purified by an appropriate method such as preparative HPLC or crystallization.
Protocol 4: Synthesis of an Amide-based Library
Rationale: The formation of an amide bond from a carboxylic acid and an amine requires a coupling agent to activate the carboxylic acid. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with an additive like HOBt (Hydroxybenzotriazole).
Materials:
-
This compound
-
A diverse set of carboxylic acids
-
HATU or EDC/HOBt
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF))
Procedure:
-
In an array of reaction vials, dissolve a diverse carboxylic acid (1.1 eq) in the anhydrous solvent.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and the base (DIPEA, 2.0 eq).
-
Stir for 15-20 minutes to allow for the activation of the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent to each vial.
-
Stir the reactions at room temperature for 12-24 hours.
-
Monitor the reactions by TLC or LC-MS.
-
Upon completion, the reaction mixtures can be worked up by adding water and extracting with an organic solvent like ethyl acetate. The organic layers are then washed, dried, and concentrated.
-
Purify the crude products by preparative HPLC or column chromatography.
Part 3: Biological Evaluation and Data Analysis
Once the library of derivatives has been synthesized and purified, the next step is to evaluate their biological activity. For a kinase inhibitor discovery program, this would involve in vitro kinase assays.
Protocol 5: General Kinase Activity Assay (Example: Tyrosine Kinase)
Rationale: This protocol describes a generic, high-throughput method to assess the inhibitory activity of the synthesized compounds against a target kinase. The assay measures the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant purified target kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Synthesized library compounds dissolved in DMSO
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, coupled to a reporter system)
-
Microplate reader
Procedure:
-
Prepare a dilution series for each library compound in DMSO.
-
In a 384-well microplate, add a small volume of each compound dilution. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Add the target kinase and the substrate to each well.
-
Allow the kinase and inhibitors to incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent.
-
Incubate to allow for signal development.
-
Read the plate on a microplate reader at the appropriate wavelength.
Data Analysis and Structure-Activity Relationship (SAR)
The raw data from the kinase assay is used to calculate the percent inhibition for each compound at a given concentration. For active compounds, a dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
The IC50 values are then compiled to establish a Structure-Activity Relationship (SAR). This involves correlating the chemical modifications made to the scaffold with the observed biological activity.
Table 1: Hypothetical SAR Data for a Urea-based Library
| Compound ID | R-group (from R-N=C=O) | Kinase X IC50 (nM) |
| Scaffold | - | >10,000 |
| LIB-U01 | Phenyl | 850 |
| LIB-U02 | 4-Chlorophenyl | 250 |
| LIB-U03 | 3-Trifluoromethylphenyl | 120 |
| LIB-U04 | Naphthyl | 95 |
| LIB-U05 | Cyclohexyl | 2,300 |
Interpretation of Hypothetical Data: From this hypothetical data, one could draw initial conclusions:
-
The urea moiety is crucial for activity.
-
Aromatic R-groups are preferred over aliphatic ones (LIB-U05 vs. others).
-
Electron-withdrawing groups on the phenyl ring enhance potency (LIB-U02, LIB-U03 vs. LIB-U01).
-
Larger aromatic systems might be beneficial (LIB-U04).
This SAR data would then guide the design and synthesis of the next generation of compounds in a lead optimization campaign.
Conclusion
This compound represents a valuable and versatile starting point for medicinal chemistry programs, particularly in the development of kinase inhibitors. Its straightforward synthesis and the presence of a readily diversifiable amino group allow for the rapid generation of focused compound libraries. The protocols outlined in this guide provide a framework for the synthesis of the scaffold, its elaboration into potential drug candidates, and their subsequent biological evaluation. Through systematic exploration of the chemical space around this scaffold, researchers can uncover novel structure-activity relationships and potentially identify potent and selective inhibitors for therapeutic intervention.
References
- Smolecule. 3-Amino-N-methyl-2-(3-methylphenyl)propanamide.
-
Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available from: [Link]
-
Pae, A.N., et al. (2011). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PubMed Central. Available from: [Link]
-
Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
-
He, Y., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed Central. Available from: [Link]
-
Haytar, R.G., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Available from: [Link]
-
IMSERC. (n.d.). Applications for Medicinal Chemistry. Northwestern University. Available from: [Link]
-
El-Damasy, A.K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. Available from: [Link]
Sources
- 1. Applications for Medicinal Chemistry [imserc.northwestern.edu]
- 2. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive In Vitro Assay Cascade for Characterizing the Biological Activity of N-(4-Amino-3-methylphenyl)propanamide
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological characterization of N-(4-Amino-3-methylphenyl)propanamide, a novel small molecule compound. While the specific biological targets of this compound are currently under investigation, its core structure is related to aminophenyl derivatives that have demonstrated potential as anticancer agents.[1] This guide presents a structured, multi-tiered assay cascade designed to systematically evaluate its biological effects, beginning with broad cytotoxicity screening, progressing to mechanistic elucidation of cell death pathways, and culminating in the exploration of potential upstream molecular targets. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and logical investigative workflow.
Introduction and Strategic Overview
This compound is a synthetic organic compound whose full biological activity profile is yet to be elucidated. The presence of an aminophenyl group suggests potential bioactivity, as this moiety is a key feature in various pharmacologically active agents, including some with antitumor properties.[1] For instance, the structurally related compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to exert its anticancer effects through metabolic activation and subsequent DNA damage.[1]
Therefore, the initial characterization of a novel compound like this compound should follow a logical progression from general effects to specific mechanisms. This application note outlines a validated assay cascade to:
-
Establish Bioactivity: Determine if the compound has a general cytotoxic or cytostatic effect on cancer cells using a primary viability screen.
-
Elucidate Mechanism: If cytotoxic, determine the mode of cell death, with an initial focus on apoptosis, a common mechanism for anticancer drugs.
-
Validate Pathway: Confirm the apoptotic mechanism by examining key protein markers downstream of caspase activation.
-
Identify Potential Targets: Explore upstream signaling pathways, such as protein kinase activity, that may be modulated by the compound.
This strategic approach ensures that research efforts are directed efficiently, building a comprehensive biological profile from a series of interconnected in vitro experiments.
Figure 2: Simplified overview of the caspase cascade in apoptosis.
Protocol: Homogeneous Caspase-3/7 Luminescent Assay
Materials:
-
Cells cultured and treated as described in the MTT assay protocol
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent) containing lyophilized substrate and buffer [2]* Luminometer (plate reader with luminescence detection)
Procedure:
-
Assay Plate Setup:
-
Seed cells (e.g., 10,000 cells/well) in 100 µL of medium in an opaque-walled 96-well plate.
-
Incubate for 24 hours to allow attachment.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value determined from the MTT assay) and a vehicle control.
-
Incubate for a relevant time period (e.g., 12, 24, or 48 hours).
-
-
Reagent Preparation & Addition:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature. [3] * Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~20-30 minutes. [4] * Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well (an "add-mix-measure" format). [2]
-
-
Incubation:
-
Mix the contents by placing the plate on an orbital shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis & Interpretation:
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
A dose-dependent increase in the luminescent signal indicates that this compound induces apoptosis through the activation of executioner caspases. This result strongly points towards a programmed cell death mechanism.
Tier 3: Mechanistic Validation via Western Blot
To validate the findings from the Caspase-3/7 assay and further investigate the apoptotic pathway, Western blotting for key protein markers is essential. This technique provides semi-quantitative information on specific protein expression and modification. [5][6]
Principle of Western Blotting
Western blotting involves several key steps: (1) separating proteins from cell lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE); (2) transferring the separated proteins to a solid membrane (e.g., PVDF or nitrocellulose); (3) probing the membrane with a primary antibody specific to the protein of interest; and (4) detecting the primary antibody with a labeled secondary antibody to visualize the protein band. [5]A key marker for caspase-3 activity is the cleavage of Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Its cleavage from a 116 kDa form to an 89 kDa fragment is a classic hallmark of apoptosis.
Figure 3: Standard workflow for the Western Blotting technique.
Protocol: Western Blot for Cleaved PARP
Materials:
-
Treated cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors [5]* Protein assay kit (e.g., BCA or Bradford) [7]* SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Protein transfer system and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved-PARP, anti-β-actin loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells in 6-well plates with the compound at IC₅₀ concentrations.
-
After treatment, wash cells with ice-cold PBS and lyse them on ice using lysis buffer. [5] * Centrifuge the lysate to pellet cell debris and collect the supernatant. [7] * Determine the protein concentration of each sample using a BCA or Bradford assay. [7] * Normalize all samples to the same concentration (e.g., 1-2 mg/mL) and add SDS loading buffer. Boil at 95-100°C for 5 minutes to denature the proteins. [6][7]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [6] * Incubate the membrane with the primary antibody (e.g., anti-PARP, diluted in blocking buffer) overnight at 4°C with gentle agitation. [6] * Wash the membrane three times for 10 minutes each with TBST. [6] * Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [8] * Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a gel imaging system. [8] * Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading across lanes.
-
Data Analysis & Interpretation:
-
The appearance of the 89 kDa cleaved PARP band in compound-treated samples, with a corresponding decrease in the full-length 116 kDa band, provides strong validation of caspase-3 activation and apoptosis.
-
The intensity of the cleaved PARP band should correlate with the dose of the compound administered.
Tier 4: Exploration of Upstream Molecular Targets
With the mechanism of action confirmed as apoptosis, the investigation can move upstream to identify the initial molecular targets of this compound. Since many signaling pathways that control cell survival and proliferation are regulated by protein kinases, screening the compound against a kinase panel is a logical next step.
Principle of In Vitro Kinase Assays
In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific protein kinase. A typical assay format involves incubating a purified kinase, its specific substrate (a protein or peptide), and a phosphate donor (ATP) together with the test compound. [9]The amount of substrate phosphorylation is then measured. A reduction in phosphorylation in the presence of the compound indicates kinase inhibition. Radioactive methods use ³²P-labeled ATP, while non-radioactive methods use various techniques like fluorescence or luminescence to detect the phosphorylated product. [10]
Protocol: General In Vitro Kinase Inhibition Assay
Materials:
-
Purified recombinant kinase(s) of interest
-
Specific kinase substrate (peptide or protein)
-
Kinase assay buffer
-
ATP
-
This compound
-
Detection reagents (specific to the assay format, e.g., phosphospecific antibody or ADP-detecting luminescent reagent)
-
384-well assay plates
Procedure:
-
Reaction Setup:
-
In a multiwell plate, add the kinase buffer.
-
Add the test compound at various concentrations.
-
Add the purified kinase and its specific substrate.
-
Allow the components to pre-incubate for a short period (e.g., 10-15 minutes).
-
-
Initiate Reaction:
-
Start the kinase reaction by adding a defined concentration of ATP. [9]
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
-
Stop Reaction & Detection:
-
Terminate the reaction (e.g., by adding EDTA or a specific stop solution).
-
Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced, using a method appropriate for the kit (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis & Interpretation:
-
Calculate the percent inhibition for each concentration of the compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value for each kinase that shows significant inhibition.
-
Identifying specific kinases that are potently inhibited by this compound provides strong leads for its direct molecular target and the upstream signaling pathway it perturbs.
Table 2: Example Data Presentation for Kinase Panel Screening
| Kinase Target | Kinase Family | % Inhibition at 10 µM | IC₅₀ (µM) |
|---|---|---|---|
| EGFR | Tyrosine Kinase | 8.5% | > 100 |
| AKT1 | Ser/Thr Kinase | 92.1% | 0.85 |
| MEK1 | Ser/Thr Kinase | 78.4% | 2.3 |
| CDK2 | Ser/Thr Kinase | 15.3% | > 100 |
Safety and Handling
This compound is a novel chemical compound with an incomplete toxicological profile. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. * Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. * Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [11]
References
- CLYTE Technologies. (2025).
- Abcam. MTT assay protocol.
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Provost, J. & Wallert, M. MTT Proliferation Assay Protocol.
- Thermo Fisher Scientific.
- AlgentBio. WB Protocol.
- Abcam. Western blot protocol.
- Promega Corpor
- Moon, K. M., et al. In vitro NLK Kinase Assay. PMC - NIH.
- Proteintech Group. Western Blot Protocol.
- Promega Corporation. Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- BenchChem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Andrews, B. In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
- Cusabio. Western Blotting(WB) Protocol.
- Revvity. In Vitro Kinase Assays.
- Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit.
- Addgene. (2022). Western Blot.
- STEMCELL Technologies.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual.
- AFG Bioscience.
- Thermo Fisher Scientific. (2021).
- Sigma-Aldrich. (2024).
- Leong, C., et al. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 3. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. algentbio.com [algentbio.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. cusabio.com [cusabio.com]
- 8. addgene.org [addgene.org]
- 9. In vitro kinase assay [protocols.io]
- 10. In Vitro Kinase Assays | Revvity [revvity.com]
- 11. afgsci.com [afgsci.com]
Application Notes and Protocols for the Cytotoxicity Screening of N-(4-Amino-3-methylphenyl)propanamide
Introduction: The Imperative for Cytotoxicity Profiling in Drug Discovery
In the landscape of modern drug development, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical safety evaluation.[1][2] N-(4-Amino-3-methylphenyl)propanamide, an aromatic amine derivative, represents a novel chemical entity with potential therapeutic applications. However, the inherent chemical functionalities of aromatic amines necessitate a thorough investigation of their interaction with biological systems, as this class of compounds has been associated with various toxicities.[3][4][5] Understanding the dose-dependent effects of this compound on cell health is critical for identifying a therapeutic window and mitigating potential adverse effects.
This comprehensive guide provides a multi-faceted approach to the cytotoxicity screening of this compound. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for a suite of in vitro assays designed to assess cell viability, membrane integrity, and the induction of apoptosis. By employing a combination of these orthogonal assays, researchers can construct a robust and nuanced cytotoxicity profile of the compound, thereby enabling informed decisions in the progression of this candidate molecule.
Understanding the Target: this compound and its Class
This compound belongs to the broad class of aromatic amines. The biological activity of these compounds is intrinsically linked to their metabolic activation.[3] N-oxidation is a key metabolic step that can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, including DNA, and inducing cellular stress.[3] This can trigger a cascade of events, including oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death or necrosis.[6] Therefore, a comprehensive cytotoxicity assessment should not only quantify cell death but also provide insights into the underlying mechanisms.
A Multi-Parametric Approach to Cytotoxicity Assessment
No single assay can fully capture the complexity of a compound's cytotoxic effects.[7] A robust screening strategy, therefore, employs multiple assays that interrogate different cellular processes. This guide will focus on three widely adopted and complementary assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage and necrosis.
-
Caspase-3/7 Assay: To specifically measure the activation of key executioner caspases in the apoptotic pathway.
The following sections will provide the scientific principles behind each assay, followed by detailed, step-by-step protocols.
Section 1: Assessment of Cell Viability via Metabolic Activity (MTT Assay)
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[9][10] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Selected cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[11]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.
-
Section 2: Quantifying Cell Lysis via Lactate Dehydrogenase (LDH) Release
Principle of the LDH Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[12][13] The LDH cytotoxicity assay is a colorimetric method that quantitatively measures LDH activity in the culture supernatant.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (e.g., INT) into a colored formazan product.[14][15] The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the number of lysed cells.[14]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions) or individual reagents.
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
It is crucial to include the following controls on each plate:[14]
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release in the presence of the compound's solvent.
-
Maximum LDH Release Control: Cells treated with lysis buffer to induce 100% cell death.
-
Background Control: Culture medium without cells.
-
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing the substrate, cofactor, and dye solutions.
-
Add 100 µL of the freshly prepared reaction mixture to each well containing the supernatant.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at 490 nm or 492 nm using a microplate reader.[15]
-
Section 3: Detecting Apoptosis via Caspase-3/7 Activation
Principle of the Caspase-3/7 Assay
A key event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[16][17] These enzymes cleave specific protein substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent method that measures the combined activity of caspase-3 and -7.[18] The assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is recognized and cleaved by activated caspase-3 and -7.[16][18] This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of active caspase-3 and -7.[18][19]
Hypothesized Apoptotic Signaling Pathway for Aromatic Amines
Caption: Hypothesized intrinsic apoptosis pathway induced by aromatic amines.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Assay Plate Preparation and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol. The final volume in each well should be 100 µL.
-
Include appropriate controls: untreated cells, vehicle-treated cells, and a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves adding the provided buffer to the lyophilized substrate.
-
Allow the reagent and the cell plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[19]
-
-
Incubation:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Interpretation
1. Data Normalization:
For all assays, the raw data should be normalized to the controls. The percentage of cell viability or cytotoxicity can be calculated as follows:
-
% Cell Viability (MTT): [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)] * 100
-
% Cytotoxicity (LDH): [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_maximum - Absorbance_spontaneous)] * 100
2. IC50 Value Determination:
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[20] It is the concentration of this compound that causes a 50% reduction in cell viability. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
3. Data Presentation:
Summarize the quantitative data in a clear and structured table for easy comparison across different cell lines and time points.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Assay | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MTT | HeLa | 45.2 ± 3.1 | 28.7 ± 2.5 | 15.9 ± 1.8 |
| A549 | 62.8 ± 4.5 | 41.3 ± 3.9 | 29.4 ± 2.7 | |
| HepG2 | 33.1 ± 2.9 | 19.8 ± 2.1 | 11.5 ± 1.3 | |
| LDH | HeLa | > 100 | 85.6 ± 6.2 | 52.1 ± 4.8 |
| A549 | > 100 | > 100 | 78.9 ± 5.9 | |
| HepG2 | 91.5 ± 7.3 | 60.4 ± 5.5 | 38.2 ± 3.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Hypothetical Results:
The hypothetical data in Table 1 suggests that this compound exhibits time- and dose-dependent cytotoxicity. The lower IC50 values in the MTT assay compared to the LDH assay at earlier time points might indicate that the compound initially impairs metabolic activity before causing significant membrane damage. The activation of caspase-3/7 (data not shown in the table but would be presented as fold-change over control) would further suggest that apoptosis is a likely mechanism of cell death. The greater potency observed in the HepG2 cell line could point towards the role of hepatic metabolism in activating the compound to a more cytotoxic form.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial cytotoxicity screening of this compound. By integrating data from assays that measure metabolic activity, membrane integrity, and apoptosis induction, researchers can develop a comprehensive understanding of the compound's cytotoxic profile. This multi-parametric approach is essential for identifying potential liabilities early in the drug development process and for guiding subsequent mechanistic and safety studies.
References
-
International Agency for Research on Cancer. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. Retrieved from [Link]
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Stevanovic, M., et al. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Heterocyclic aromatic amines induce Neuro-2a cells cytotoxicity through oxidative stress-mediated mitochondria-dependent apoptotic signals. PubMed. Retrieved from [Link]
-
Lee, J., et al. (2016). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PubMed Central. Retrieved from [Link]
-
Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
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Das, B., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
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Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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PubChem. (n.d.). N-[3-(diethylamino)-4-methylphenyl]propanamide. Retrieved from [Link]
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Promega Corporation. (2022). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]
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Provost, J. (2018). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- - Substance Details. Retrieved from [Link]
-
Hussain, S., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Aromatic amines – Knowledge and References. Retrieved from [Link]
-
Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. ResearchGate. Retrieved from [Link]
-
Gilyazeva, A., & Bradshaw, H. B. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Retrieved from [Link]
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PubChem. (n.d.). N-[3-(4-chlorophenoxy)-4-methylphenyl]propanamide. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). N-(3-AMINO-4-(2-METHOXYETHOXY)PHENYL)PROPANAMIDE. Retrieved from [Link]
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Application Note: N-(4-Amino-3-methylphenyl)propanamide as a Versatile Building Block for Combinatorial Library Synthesis
Introduction: Strategic Value in Library Design
N-(4-Amino-3-methylphenyl)propanamide is a bifunctional chemical scaffold poised for strategic implementation in diversity-oriented synthesis. Its utility in the construction of screening libraries for drug discovery and agrochemical research stems from a unique combination of structural features. The molecule incorporates a nucleophilic aromatic amine and a stable amide bond, presenting two distinct points for chemical diversification. The ortho-methyl group on the aniline ring provides a subtle yet crucial steric and electronic handle that can be exploited to fine-tune molecular conformations, metabolic stability, and target-binding interactions.
This guide provides a comprehensive overview of the applications of this compound, detailing its core reactivity and presenting validated protocols for its incorporation into parallel synthesis workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65999-78-2 | LookChem[1] |
| Molecular Formula | C10H14N2O | LookChem[1] |
| Molecular Weight | 178.23 g/mol | LookChem[1] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| LogP (Predicted) | ~1.2 - 1.8 | Calculated |
Core Reactivity and Rationale for Use
The primary amino group of this compound is a versatile functional handle for a wide array of chemical transformations. Its nucleophilicity allows for facile reaction with various electrophiles, making it an ideal substrate for library synthesis where robust and high-yield reactions are paramount.
Key Diversification Reactions:
-
Amide Coupling: The reaction of the aniline with a library of carboxylic acids or acid chlorides is the most direct method for diversification, generating a diverse set of N-acyl derivatives.
-
Sulfonamide Formation: Reaction with a panel of sulfonyl chlorides yields sulfonamides, introducing a key pharmacophoric element.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides access to a wide range of N-alkylated derivatives.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates allows for the construction of diarylamine structures, significantly expanding the accessible chemical space.
-
Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides rapid access to urea and thiourea analogs.
The inherent propanamide moiety serves as a stable, conformationally relevant linker, while the ortho-methyl substituent can sterically direct incoming reagents and influence the ultimate shape and physicochemical properties of the final compounds.
Application: Parallel Synthesis of an Amide Library
This section details a representative workflow for the construction of a diverse amide library utilizing this compound as the core scaffold. The protocol is designed for a 96-well plate format, enabling medium-throughput synthesis.
Workflow Overview
The overall experimental workflow involves the parallel acylation of the building block with a library of diverse carboxylic acids using a standard peptide coupling reagent.
Caption: Parallel amide library synthesis workflow.
Detailed Experimental Protocol
Materials:
-
This compound (Building Block)
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
96-well reaction blocks (2 mL volume)
-
Multichannel pipettes or automated liquid handler
Protocol Steps:
-
Preparation of Stock Solutions:
-
Building Block Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Carboxylic Acid Plate: Prepare a 96-well plate containing 0.2 M solutions of 88 different carboxylic acids in anhydrous DMF. Reserve 8 wells for controls.
-
Reagent Solutions: Prepare a 0.24 M solution of HATU in anhydrous DMF and a 0.8 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in 96-well reaction block):
-
To each well designated for a reaction, add 100 µL (20 µmol, 1.0 equiv) of the carboxylic acid solution.
-
Add 120 µL (24 µmol, 1.2 equiv) of the HATU solution to each well.
-
Add 100 µL (20 µmol, 1.0 equiv) of the this compound stock solution.
-
Initiate the reaction by adding 50 µL (40 µmol, 2.0 equiv) of the DIPEA solution to each well. The use of a strong, non-nucleophilic base like DIPEA is critical to deprotonate the carboxylic acid and facilitate the coupling.
-
Seal the reaction block and place it on an orbital shaker at room temperature for 16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
-
Parallel Work-up:
-
Quench the reactions by adding 500 µL of saturated aqueous NaHCO₃ to each well to neutralize the acidic components.
-
Extract the products by adding 1 mL of EtOAc to each well. Seal and shake vigorously for 5 minutes.
-
Centrifuge the block to separate the layers. Carefully remove the upper organic layer and transfer to a new 96-well plate.
-
Wash the organic extracts with 500 µL of brine to remove residual water and water-soluble impurities.
-
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.
-
-
Library Finalization:
-
Evaporate the solvent (EtOAc) from the collection plate using a centrifugal evaporator.
-
Re-dissolve the final compounds in a desired volume of DMSO (e.g., 200 µL to yield a 100 mM nominal concentration stock solution).
-
Perform quality control on a representative subset of the library (e.g., 8-12 compounds) via LC-MS to confirm identity and assess purity.
-
Visualization of Diversification Potential
The structural diversity achievable from this single building block is significant. The core scaffold allows for the exploration of chemical space in multiple vectors, as illustrated below.
Caption: Diversification vectors from the core scaffold.
Conclusion and Outlook
This compound represents a highly valuable and cost-effective building block for the synthesis of compound libraries. Its straightforward reactivity, coupled with the strategic placement of its functional groups, enables the rapid generation of novel chemical entities. The protocols described herein are robust and scalable, providing a solid foundation for discovery campaigns in medicinal chemistry and related fields. The synthesis of DNA-encoded libraries has also emerged as a powerful method for hit and lead generation, and the principles of robust solution-phase chemistry described here are foundational for adaptation to solid-phase or DNA-tagged synthesis formats.[2][3]
References
-
LookChem. N-(3-amino-4-methylphenyl)propanamide. Available at: [Link]
-
RSC Publishing. Development and design of the tertiary amino effect reaction for DNA-encoded library synthesis. MedChemComm. Available at: [Link]
-
National Center for Biotechnology Information. DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA. PLoS Biology. Available at: [Link]
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- 3. DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for crude N-(4-Amino-3-methylphenyl)propanamide
An Application Guide for the Purification of Crude N-(4-Amino-3-methylphenyl)propanamide
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, a key intermediate in various synthetic pathways. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern each purification strategy. We will explore three primary techniques: Acid-Base Extraction, Flash Column Chromatography, and Recrystallization. Each section includes field-proven insights, troubleshooting advice, and the rationale behind experimental choices to ensure robust, reproducible, and high-purity outcomes.
Introduction: The Purification Challenge
This compound possesses two key functional groups that dictate its chemical behavior and purification strategy: a primary aromatic amine and a secondary amide. The aromatic amine imparts basic properties, while the amide group is largely neutral but contributes to the molecule's overall polarity.
The primary challenge in purifying this compound lies in removing impurities that share similar structural features. Common impurities derived from its synthesis—typically the acylation of 3-methyl-p-phenylenediamine—may include:
-
Unreacted Starting Material: 3-methyl-p-phenylenediamine.
-
Over-acylated Byproducts: Di-acylated diamine.
-
Reagents and Catalysts: Unconsumed acylating agents or catalysts.
-
Degradation Products: Hydrolysis of the amide bond under harsh conditions.
A successful purification strategy must effectively discriminate between the target molecule and these closely related species.
Foundational Technique: Acid-Base Extraction
Principle: This technique leverages the basicity of the primary aromatic amine. By treating the crude mixture with an aqueous acid, the target compound is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving neutral organic impurities (like over-acylated byproducts) behind in the organic phase. The aqueous layer is then isolated, basified to regenerate the free amine, and the pure product is extracted back into an organic solvent.[1][2] This method is an excellent first-pass purification step for crude reaction mixtures.[2]
Workflow for Acid-Base Extraction
Caption: Workflow for purifying the target amine via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to fully separate. The protonated amine salt is now in the aqueous (bottom, if using DCM; top, if using EtOAc) layer.[3] Carefully drain and collect the aqueous layer.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1M HCl to the remaining organic layer, shake, and combine this second aqueous wash with the first.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 1M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper).[3] A precipitate of the purified product may form.
-
Product Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basified aqueous solution. Shake vigorously as before.
-
Isolation: Allow the layers to separate. Collect the organic layer containing the purified product. For optimal yield, repeat the extraction of the aqueous layer with fresh organic solvent twice more.
-
Final Steps: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Intermediate to High-Purity Technique: Flash Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[4] For amines, standard silica gel can be problematic due to its acidic nature, which can lead to strong adsorption, peak tailing, and even product degradation.[5] Therefore, modifications are necessary for successful separation.
Key Considerations for Amine Chromatography
-
Stationary Phase Selection:
-
Standard Silica Gel: Can be used if the mobile phase is modified with a basic additive.
-
Deactivated Silica: Pre-treating silica gel with a base can neutralize acidic sites.
-
Amine-Functionalized Silica: The ideal choice, offering a non-acidic surface that minimizes tailing and improves recovery.[5]
-
Alumina (Basic or Neutral): A viable alternative to silica for purifying basic compounds.[6]
-
-
Mobile Phase Modification:
-
Adding a Basic Modifier: The most common strategy is to add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to the eluent (typically 0.1-1%).[5] This deactivates the acidic silanol groups on the silica surface, allowing the amine product to elute more cleanly.
-
Workflow for Column Chromatography Setup & Execution
Caption: General workflow for purification by flash column chromatography.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of Ethyl Acetate and Hexanes. Add ~1% Triethylamine (TEA) to the TLC developing jar. The ideal system will give the target compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., Hexane). Pour the slurry into the column and use pressure to pack it firmly and evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system (containing 1% TEA). Start with a less polar mixture and gradually increase the polarity if a gradient elution is needed.[7]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent and TEA under reduced pressure to obtain the purified compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Cost-effective and widely available. Use with a basic modifier. |
| Mobile Phase | Hexane / Ethyl Acetate | Good polarity range for this type of molecule.[7] |
| Basic Additive | 0.5 - 1.0% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing.[5] |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution. |
| Monitoring | TLC with UV visualization | Allows for precise identification of fractions containing the pure product. |
Table 1: Recommended Parameters for Flash Chromatography Purification.
High-Purity Technique: Recrystallization
Principle: Recrystallization is an ideal final purification step for obtaining highly pure, crystalline material.[8] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a hot solvent. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while impurities remain dissolved in the mother liquor.
Solvent Selection for Recrystallization
The key to successful recrystallization is choosing the right solvent. The ideal solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
A two-solvent system (one "soluble" solvent and one "anti-solvent") is often effective.
| Solvent System | Suitability | Comments |
| Ethanol/Water | Good | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Acetone/Hexane | Good | Dissolve in minimal hot acetone, add hexane until cloudy, then cool. |
| Ethyl Acetate | Moderate | May be too soluble for high recovery but can work for very impure samples. |
| Toluene | Moderate | Good for less polar impurities. |
Table 2: Potential Solvent Systems for Recrystallization.
Detailed Protocol: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "soluble" solvent (e.g., hot ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: If using a two-solvent system, add the "anti-solvent" (e.g., water) dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the "soluble" solvent to redissolve the precipitate and clarify the solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Conclusion
The purification of this compound can be achieved through several effective techniques. For a rapid, large-scale cleanup of a crude reaction mixture, acid-base extraction is the method of choice. For separating closely related impurities or achieving moderate to high purity, flash column chromatography with a base-modified mobile phase is highly effective. Finally, for obtaining a final product of the highest purity with a crystalline morphology, recrystallization is the ideal polishing step. The selection of a specific method or a combination of methods will depend on the nature of the impurities, the required purity level, and the scale of the synthesis.
References
-
MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Scheidt, K. A., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.).
-
Geochimica et Cosmochimica Acta. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
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N-(4-Amino-3-methylphenyl)propanamide for structure-activity relationship (SAR) studies
An Application Guide for Structure-Activity Relationship (SAR) Studies of N-(4-Amino-3-methylphenyl)propanamide as a Lead Compound
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting structure-activity relationship (SAR) studies, using this compound as a hypothetical lead compound. This guide eschews a rigid template in favor of a narrative that follows the logical, iterative process of drug discovery. We will delve into the rationale behind analog design, provide detailed and self-validating protocols for chemical synthesis and biological evaluation, and offer insights into data interpretation. The methodologies described herein are grounded in established medicinal chemistry principles, ensuring scientific integrity and providing a robust framework for the optimization of this or any similar lead compound.
Introduction: The Rationale for an SAR Study
In the landscape of drug discovery, the identification of a "hit" or "lead" compound is a critical milestone. This compound represents a classic lead structure—an anilide derivative possessing functionalities ripe for chemical modification.[1][2] Anilides are prevalent scaffolds in pharmaceuticals due to their synthetic accessibility and ability to form key hydrogen bond interactions with biological targets.[1][3]
An SAR study is the systematic exploration of how discrete chemical modifications to a lead compound affect its biological activity. The objective is not random modification but a deliberate, hypothesis-driven process to:
-
Enhance Potency: Increase the desired biological effect at a lower concentration.
-
Improve Selectivity: Minimize activity against off-targets to reduce side effects.
-
Optimize Pharmacokinetics: Modulate properties like absorption, distribution, metabolism, and excretion (ADME) for better drug performance in vivo.[4]
This guide will use this compound as a starting point to illustrate a complete SAR workflow, from initial analysis to the design of a second-generation library.
Deconstructing the Lead: Pharmacophore Analysis and Strategy
The first step in any SAR campaign is to dissect the lead compound into its constituent pharmacophoric features. For this compound, we can identify three primary regions for modification.
Caption: Key pharmacophoric regions of the lead compound and corresponding modification strategies.
Our strategy will involve systematically altering each region while keeping the others constant to generate clear, interpretable SAR data. A key technique we will employ is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics.[5][6][7]
Experimental Design: The SAR Workflow
A successful SAR campaign is an iterative cycle. The workflow ensures that each round of synthesis and testing provides actionable intelligence for the next.
Caption: The iterative workflow of a typical structure-activity relationship (SAR) study.
Protocols for Synthesis and Evaluation
Protocol 1: General Synthesis of N-Aryl Propanamide Analogs
Rationale: The amide bond is the cornerstone of our lead compound. A robust and versatile synthetic route to create this bond is essential. The acylation of an amine with an acyl chloride is a classic, high-yielding method suitable for library synthesis.[8] This protocol is designed for the synthesis of the parent compound and can be adapted for analogs by substituting the starting materials.
Materials:
-
4-Amino-3-methylaniline (or substituted aniline analog)
-
Propanoyl chloride (or other acyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a mild base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-3-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride.[8]
-
Acyl Chloride Addition: Add propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final compound, this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: To determine the biological activity of our synthesized analogs, a rapid, reliable, and quantitative in vitro assay is required. The MTT assay is a standard colorimetric method for assessing cell viability.[9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay serves as an excellent primary screen to identify compounds that affect cell proliferation or induce cell death.[10][11]
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
Synthesized analogs dissolved in DMSO (10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates, multichannel pipette, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (analogs) in culture medium from the 10 mM DMSO stock. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Analysis: Building the SAR Table
The power of an SAR study lies in the clear visualization of data. An SAR table systematically organizes the structural modifications with their corresponding biological activity, allowing for direct comparison and the elucidation of trends.
Table 1: Hypothetical SAR Data for Analogs of this compound
| Cmpd ID | Region A (Aromatic Ring) | Region B (Linker) | Region C (Alkyl Tail) | IC₅₀ (µM) vs. A549 Cells | Notes |
| Lead-01 | 4-NH₂, 3-CH₃ | -CO-NH- | Ethyl | 15.2 | Starting Point |
| A-01 | 4-NH₂, 3-Cl | -CO-NH- | Ethyl | 8.5 | Electronic withdrawing group improves potency. |
| A-02 | 4-NH₂, 3-CF₃ | -CO-NH- | Ethyl | 4.1 | Stronger EWG and metabolic blocker further improves potency. |
| A-03 | 4-NO₂ , 3-CH₃ | -CO-NH- | Ethyl | 25.8 | Replacing amine with nitro group is detrimental. |
| C-01 | 4-NH₂, 3-CH₃ | -CO-NH- | Methyl | 22.1 | Shorter alkyl chain reduces potency. |
| C-02 | 4-NH₂, 3-CH₃ | -CO-NH- | Propyl | 12.5 | Longer alkyl chain slightly improves potency, suggesting a hydrophobic pocket. |
| C-03 | 4-NH₂, 3-CH₃ | -CO-NH- | Cyclopropyl | 9.8 | Constrained ring is favorable, likely improving binding orientation. |
Interpretation of Hypothetical Data:
-
Region A: The data from A-01 and A-02 strongly suggest that an electron-withdrawing group at the 3-position is beneficial for activity. The trifluoromethyl group in A-02 is particularly effective, which could be due to both electronic effects and its ability to block potential metabolic oxidation of the methyl group. The poor activity of A-03 indicates the 4-amino group may be a key hydrogen bond donor.
-
Region C: The trend from C-01 to C-03 suggests that increasing the lipophilicity and size of the alkyl tail is favorable. The superior activity of the rigid cyclopropyl group (C-03) over the flexible propyl group (C-02) is a critical insight, suggesting that a specific conformation is required for optimal binding.
The Next Iteration: Hypothesis-Driven Design
Based on the SAR from Table 1, we can formulate a new hypothesis: The target receptor has a hydrophobic pocket that accommodates the alkyl tail and prefers an electron-deficient aromatic ring, while requiring a hydrogen bond donor at the 4-position.
This leads to the design of a second-generation library. A top-priority compound to synthesize would be Analog-II , combining the most favorable features identified:
-
Analog-II: N-(4-Amino-3-trifluoromethyl phenyl)cyclopropyl carboxamide.
This iterative process of design, synthesis, testing, and analysis is the engine of lead optimization, driving the discovery of more potent and drug-like candidates.[12]
References
- Title: The role of bioisosterism in modern drug design: Current applications and challenges Source: Current Trends in Pharmacy and Pharmaceutical Chemistry URL
- Title: Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure Source: PubMed URL
- Title: Bioisosteric Replacement Strategies Source: SpiroChem URL
- Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL
- Title: Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
- Title: Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure Source: ResearchGate URL
- Title: Bioisosteric Replacements in Drug Design Source: Bentham Science Publishers URL
- Title: Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction Source: PMC URL
- Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL
- Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: WuXi AppTec URL
- Source: International Journal of Scientific Engineering and Research (IJSER)
- Title: Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design Source: LASSBIO URL
- Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL
- Title: Methods used in Cytotoxicity Assays n vitro Source: Hilaris Publisher URL
- Title: Cytotoxicity Assays Source: Thermo Fisher Scientific - US URL
- Title: The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis Source: Agilex Biolabs URL
- Title: SAR of Anilides Source: Pharmacy 180 URL
- Title: Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds)
- Title: Anilides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose Source: Pharmacy 180 URL
- Title: 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl)
- Title: 2-(4-Methylsulfonylaminophenyl)
- Title: N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl)
- Title: What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?
Sources
- 1. ijser.in [ijser.in]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 5. ctppc.org [ctppc.org]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. kosheeka.com [kosheeka.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of N-(4-Amino-3-methylphenyl)propanamide
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-Amino-3-methylphenyl)propanamide. This guide is designed for researchers, analytical scientists, and quality control professionals. As Senior Application Scientists, we have structured this center to provide not just solutions, but a foundational understanding of the chromatographic principles at play.
Part 1: Understanding the Analyte & Initial Method Parameters
This compound is a substituted aromatic amine. Its chemical structure dictates its behavior in a reversed-phase HPLC system. The primary amine group (-NH2) is basic, with an estimated pKa around 4.5-5.0. This basicity is a critical factor, as it can lead to strong, undesirable interactions with the stationary phase, resulting in poor peak shape.
A robust starting method is the foundation of successful analysis. Below is a recommended starting point for method development, based on the analyte's properties.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard C18 provides good hydrophobic retention. A high-purity, end-capped column is crucial to minimize silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and protonates the basic amine, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 20% to 80% B over 10 minutes | A gradient is recommended for initial screening to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve efficiency and reduce mobile phase viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
| Detection (UV) | 245 nm | Based on typical absorbance for substituted anilines. A full UV scan is recommended to confirm the optimal wavelength. |
| Sample Diluent | 50:50 Water:Acetonitrile | The diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape. |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Issue 1: My peak is tailing severely. What is the cause and how can I fix it?
Answer: Peak tailing for a basic compound like this compound is most commonly caused by secondary ionic interactions between the protonated amine group on your analyte and deprotonated (anionic) silanol groups on the silica surface of the HPLC column. This interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tail.
Caption: Decision tree for improving peak resolution.
Strategies for Improving Resolution:
-
Optimize Selectivity (α): This is the most powerful way to improve resolution.
-
Change Organic Modifier: Switching from acetonitrile to methanol can alter elution order by changing dipole-dipole interactions.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of the analyte or impurities, drastically altering selectivity.
-
Change Stationary Phase: If mobile phase changes are insufficient, switching to a column with a different chemistry (e.g., a Phenyl-Hexyl column which provides pi-pi interactions) can provide the necessary change in selectivity.
-
-
Increase Efficiency (N): This will make peaks narrower, which can lead to better separation.
-
Decrease Flow Rate: Lowering the flow rate (e.g., from 1.0 to 0.8 mL/min) can increase efficiency.
-
Use a Longer Column or Smaller Particles: A longer column or a column packed with smaller particles (e.g., switching from 5 µm to 3.5 µm or 1.8 µm) will generate more theoretical plates and thus higher efficiency.
-
-
Optimize Retention Factor (k): Ensure your peak of interest has a k value between 2 and 10 for optimal resolution. If it is eluting too early (k < 2), resolution will be poor. Decrease the amount of organic solvent in your mobile phase to increase retention.
Part 3: Key Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
This protocol ensures consistent and accurate mobile phase preparation, which is critical for reproducible results.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (high purity, >99%)
-
1000 mL graduated cylinder
-
1000 mL solvent bottle
Procedure:
-
Measure 999 mL of HPLC-grade water using a clean 1000 mL graduated cylinder.
-
Pour the water into a 1000 mL solvent bottle.
-
Carefully pipette 1 mL of formic acid into the solvent bottle.
-
Cap the bottle and mix thoroughly by inverting it 15-20 times.
-
Label the bottle clearly: "Mobile Phase A: 0.1% Formic Acid in Water" with the preparation date.
-
Prepare Mobile Phase B by filling a separate bottle with HPLC-grade acetonitrile.
-
Sonicate or use an online degasser to remove dissolved gases from both mobile phases before use.
References
N-(4-Amino-3-methylphenyl)propanamide degradation pathways and prevention
A Guide for Researchers, Scientists, and Drug Development Professionals on Degradation Pathways and Prevention Strategies
Welcome to the Technical Support Center for N-(4-Amino-3-methylphenyl)propanamide. As Senior Application Scientists, we have compiled this comprehensive guide to address the common challenges encountered during the handling, analysis, and storage of this compound. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical liabilities?
A1: this compound is an aromatic amide. Its structure contains two key functional groups that are susceptible to degradation: an amide linkage and an aromatic amine. The primary degradation pathways are hydrolysis of the amide bond and oxidation of the aromatic amine. The compound may also be sensitive to light (photodegradation). Understanding these liabilities is the first step in preventing the formation of impurities that can compromise your research.
Q2: What are the expected major degradation products of this compound?
A2: Based on its chemical structure and data from analogous compounds like paracetamol, the primary degradation products are:
-
Hydrolysis Degradant: Under acidic or basic conditions, the amide bond can be cleaved to yield 4-Amino-3-methylaniline and propanoic acid .
-
Oxidative Degradants: The aromatic amine is susceptible to oxidation, which can lead to the formation of various products, including colored quinone-imine species and polymeric impurities. A potential initial oxidation product is the corresponding nitroso derivative .
-
Photodegradants: Exposure to UV or visible light can lead to complex degradation pathways, including the formation of phenolic derivatives and other photoproducts.
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Temperature: Store at or below 4°C.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Atmosphere: For maximum stability, especially for long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.
-
pH: If in solution, maintain a neutral pH (around 7.0) to minimize both acid and base-catalyzed hydrolysis.
II. Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: I am observing a new, unexpected peak in my HPLC chromatogram when analyzing this compound. How can I identify the source of this impurity?
Answer: An unexpected peak is a common sign of degradation. To identify its source, a systematic forced degradation study is recommended. This involves intentionally subjecting the compound to various stress conditions to generate its likely degradation products.
Experimental Protocol: Forced Degradation Study
This protocol is designed to generate the primary degradation products of this compound for identification and to develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Photodegradation:
-
Expose a solution of the compound (0.1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Issue 2 for a recommended method).
-
Compare the chromatograms of the stressed samples to the control. New peaks that appear are degradation products.
-
For structural elucidation of the major degradants, LC-MS analysis is recommended.[1]
Data Presentation: Predicted Degradation Products
| Stress Condition | Predicted Major Degradation Product | Plausible Structure |
| Acid/Base Hydrolysis | 4-Amino-3-methylaniline | |
| Oxidation (H₂O₂) | N-(3-methyl-4-nitrosophenyl)propanamide | |
| Photodegradation | Complex mixture, potentially including phenolic derivatives | Structures vary |
Visualization: Degradation Pathways
HPLC Troubleshooting Table
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with column silanols. | Use a high-purity silica column; ensure mobile phase pH is appropriate to suppress silanol activity (pH 2-4 or 6-8). |
| Poor Resolution | Mobile phase composition not optimal. | Adjust the gradient slope; try a different organic modifier (e.g., methanol). [2] |
| Shifting Retention Times | Inconsistent mobile phase preparation; temperature fluctuations. | Prepare fresh mobile phase daily; use a column oven for temperature control. [3] |
| Ghost Peaks | Contamination in the system or carryover from previous injections. | Flush the system with a strong solvent; include a needle wash step in your sequence. [4] |
Issue 3: My sample solution of this compound is turning yellow/brown upon standing. What is causing this and how can I prevent it?
Answer: The discoloration of your solution is a classic sign of oxidative degradation of the aromatic amine functional group. [5]This is often accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.
Prevention Strategies for Oxidative Degradation
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Impurities, especially trace metals, can catalyze oxidation. Use HPLC-grade or higher purity solvents.
-
Add a Chelating Agent: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA (e.g., 0.01-0.05%) can sequester these ions and prevent them from participating in redox reactions. [5]* Work Under an Inert Atmosphere: For sensitive experiments, perform sample preparation in a glove box or under a blanket of nitrogen or argon.
-
Protect from Light: Always store solutions in amber vials or protect them from ambient light.
-
Refrigerate Samples: Lower temperatures will slow down the rate of oxidation. Store solutions at 4°C when not in use.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use to minimize the time for degradation to occur.
By implementing these preventative measures and utilizing the provided troubleshooting guides, you can significantly improve the accuracy and reliability of your experiments involving this compound. For further assistance, please do not hesitate to contact our technical support team.
III. References
-
Abdelaleem, E. A., & Abdelwahab, N. S. (2017). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. Analytical Methods, 9(3), 513-520. [Link]
-
Abdelaleem, E. A., & Abdelwahab, N. S. (2017). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. ResearchGate. [Link]
-
Al-Sabri, A. M., Al-Ghorbani, M. A., & Al-Adhroey, A. H. (2023). Develop and Validate a Stability-Indicating HPLC Assay Method for Paracetamol, and parabens in Pharmaceutical Dosages. Sana'a University Journal of Applied Sciences and Technology, 2(2), 1-13. [Link]
-
Kumar, A., & Singh, A. (2017). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method. Journal of Analytical & Bioanalytical Techniques, 8(5), 1-8. [Link]
-
Patel, M. J., & Patel, V. B. (2012). Stability Indicating RP-HPLC-PDA Method for Simultaneous Determination of Dexketoprofen Trometamol and Paracetamol. International Journal of Pharmaceutical Sciences and Research, 3(11), 4351-4357.
-
Chen, Y., et al. (2023). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. Microbiome, 11(1), 1-15. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
-
El-Shaheny, R. N., El-Tohamy, M. F., & El-Kady, M. F. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29(41), 61645-61671. [Link]
-
Haddad, P. R., & Limsavarn, L. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America, 36(2), 104-111.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
International Journal of Pharmaceutical Investigation. (2020). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]
-
Zhang, J., et al. (2020). Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation. ResearchGate.
-
Watson, D. A., et al. (2021). Ni‐Catalyzed Photochemical C−N Coupling of Amides with (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 60(28), 15344-15349.
-
Bhimavarapu, R., et al. (2011). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Association of Pharmacy Professionals.
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
ResearchGate. (2025). Oxidation of N-acetyl-para-aminophenol (acetaminophen) by a galvanic Fenton and solar galvanic Fenton processes.
-
Wang, H., et al. (2021). Visible Light-Induced Iron Catalyzed Synthesis of N-Aryl Amides from Nitroarenes and Chloroalkanes. Green Chemistry.
-
ResearchGate. (2025). Time-dependent effect of p-Aminophenol (PAP) toxicity in renal slices and development of oxidative stress.
-
MacMillan, D. W. C., et al. (2021). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. eScholarship.org.
-
International Journal of Pharmaceutical Research and Engineering in Medical Sciences. (2023). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE.
-
Al-Ghamdi, K., et al. (2022). Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection. Electrophoresis, 43(7-8), 857-864. [Link]
-
BenchChem. (n.d.). Preventing oxidative degradation of (3-Amino-4-hydroxyphenyl)acetic acid solutions.
-
International Journal of Pharmaceutical Research and Applications. (2023). Degradation Study Of Paracetamol In Bulk And Tablet Using Uv Spectroscopy.
-
Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. SciSpace.
-
Bhimavarapu, R., et al. (2011). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Semantic Scholar.
-
Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium.
-
Rahman, M. M., et al. (2020). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Applied Pharmaceutical Science, 10(11), 067-075. [Link]
-
Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 192-203. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of N-(4-Amino-3-methylphenyl)propanamide
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of N-(4-Amino-3-methylphenyl)propanamide. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions (FAQs) to address common challenges encountered during scale-up. The methodologies are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a reactive primary amine and an amide linkage, makes it a versatile building block. The synthesis typically involves the N-acylation of 4-amino-3-methylaniline (also known as 2-methyl-p-phenylenediamine) with a propanoylating agent. While straightforward on a lab scale, scaling up this synthesis presents unique challenges, including managing reaction exotherms, controlling impurity profiles, and ensuring product purity. This guide provides practical, field-tested advice to navigate these complexities.
The primary synthetic route is the Schotten-Baumann reaction, where an acyl chloride (propanoyl chloride) reacts with the aniline derivative under basic conditions.[1] The base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[2][3]
Recommended Synthesis Protocol
This section details a robust, scalable protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Eq | Quantity |
| 4-Amino-3-methylaniline | C₇H₁₀N₂ | 122.17 | 1.0 | 10.0 g |
| Propanoyl Chloride | C₃H₅ClO | 92.52 | 1.05 | 8.0 mL |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 13.7 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | 100 mL |
| Brine | NaCl (aq) | 58.44 | - | 50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-3-methylaniline (10.0 g) and triethylamine (13.7 mL) in dichloromethane (200 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction between the acyl chloride and the amine.[1]
-
Addition of Acylating Agent: Add propanoyl chloride (8.0 mL) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate (triethylamine hydrochloride) will form.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The product should have a higher Rf value than the starting aniline.[5]
-
Workup - Quenching: Cool the mixture back to 0 °C and slowly add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted propanoyl chloride and neutralize the reaction mixture.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound as a crystalline solid.[6][7]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields can stem from several factors:
-
Purity of Starting Material: The 4-amino-3-methylaniline starting material is susceptible to air oxidation, which can lead to discoloration (dark reddish-brown) and the formation of impurities that interfere with the reaction.[8] It is highly recommended to purify aged aniline by distillation under reduced pressure before use.[8][9]
-
Insufficient Base: Triethylamine (or another base) is essential to neutralize the HCl generated. If less than one equivalent of base is used, the HCl will protonate the amino group of the starting material, forming an ammonium salt.[2] This salt is not nucleophilic and will not react with the propanoyl chloride, thus halting the reaction and reducing the yield.
-
Hydrolysis of Acyl Chloride: Propanoyl chloride is highly reactive and readily hydrolyzes upon contact with moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen). Using anhydrous solvents is also critical.[10][11]
-
Competitive Reactions: The starting material has two amino groups. While the amino group at position 4 is generally more nucleophilic due to electronic effects, there is a possibility of di-acylation, especially if excess propanoyl chloride is used. Careful control of stoichiometry is key.
Q2: The TLC of my crude product shows multiple spots, including one at the baseline and another close to the product spot. What are these impurities?
A2:
-
Baseline Spot: A spot that remains at the baseline is highly polar. This is likely the triethylamine hydrochloride salt (Et₃N·HCl) formed during the reaction. This salt is typically removed during the aqueous workup. If it persists, it indicates an inefficient workup.
-
Unreacted Starting Material: A spot corresponding to the starting 4-amino-3-methylaniline indicates an incomplete reaction. This could be due to insufficient propanoyl chloride, premature quenching, or deactivation of the aniline as described in Q1.
-
Di-acylated Product: A less polar spot (higher Rf) than your desired product could be the di-acylated species, N,N'-(4-amino-3-methylphenyl)dipropanamide. This forms if more than one equivalent of the acylating agent reacts.
-
Hydrolyzed Acyl Chloride: Propanoyl chloride can hydrolyze to propanoic acid. While the acid itself is usually removed during the basic wash (NaHCO₃), it can complicate the reaction profile.
Q3: The final product is colored (e.g., pink, brown), not the expected white or off-white solid. Why?
A3: Discoloration is almost always due to the presence of oxidized aniline species.[8]
-
Cause: Anilines, particularly phenylenediamines, are highly sensitive to air oxidation, which forms highly colored polymeric impurities. This can happen if the starting material was old or if the reaction/workup was performed with prolonged exposure to air.
-
Solution:
-
Purify the Starting Material: As mentioned, distill the 4-amino-3-methylaniline immediately before use.[8]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Decolorization: During purification, the color can often be removed by treating a solution of the crude product with activated charcoal before recrystallization.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like pyridine or sodium hydroxide?
A1: Yes, but with considerations.
-
Pyridine: Can be used as both a base and a solvent. It is effective but can be more difficult to remove during workup due to its high boiling point and water solubility.
-
Sodium Hydroxide (Schotten-Baumann conditions): An aqueous NaOH solution can be used.[1] This creates a two-phase system. The reaction is often vigorous and requires good stirring. However, this method increases the risk of hydrolyzing the propanoyl chloride before it can react with the amine. Triethylamine in an organic solvent is generally easier to control.
Q2: Is it possible to use propanoic anhydride or propanoic acid with a coupling agent instead of propanoyl chloride?
A2: Absolutely. These are excellent alternatives, especially if you want to avoid handling highly reactive acyl chlorides.
-
Propanoic Anhydride: Less reactive than propanoyl chloride, leading to a more controlled reaction. It still requires a base.
-
Propanoic Acid + Coupling Agent: This is a very common method in medicinal chemistry.[12] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) can efficiently form the amide bond under mild conditions.[12] This approach avoids generating HCl but is more expensive due to the cost of the coupling reagents.
Q3: Why is the acylation selective for the amino group at the 4-position over the one at the 1-position?
A3: The selectivity arises from electronic effects. The methyl group at the 3-position is an electron-donating group (EDG). It increases the electron density, and thus the nucleophilicity, of the adjacent amino group at the 4-position through an inductive effect. The amino group at the 1-position does not benefit from this activation to the same extent, making it less reactive towards the electrophilic acyl chloride.
Q4: What are the critical safety precautions for this reaction?
A4:
-
Propanoyl Chloride: It is corrosive, lachrymatory (causes tears), and reacts violently with water.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aniline Derivative: 4-Amino-3-methylaniline is toxic and can be absorbed through the skin.[9] Avoid direct contact.
-
Exotherm: The acylation reaction is highly exothermic.[1] Performing the addition at 0 °C is a critical safety and process control step to prevent the reaction from running away.
References
- Benchchem. (n.d.). N-Acylation and N-Alkylation of Halogenated Anilines.
- LookChem. (n.d.). Purification of Aniline. Chempedia.
- Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1).
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline? r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. Retrieved from [Link]
-
Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Ammoniopropylsulfate. Retrieved from [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-Amino-3-methylphenyl)propanamide Synthesis
Introduction: Welcome to the technical support guide for the synthesis of N-(4-Amino-3-methylphenyl)propanamide. This molecule is a key intermediate in various research and development applications, where its purity is paramount. The presence of impurities, even in trace amounts, can significantly impact downstream applications, leading to failed experiments, and compromised results. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your process for the highest possible purity.
Section 1: The Core Synthetic Pathway & Its Rationale
The most direct and common route to this compound is the selective N-acylation of 3-methyl-p-phenylenediamine. The primary challenge lies in achieving mono-acylation at the desired amino group while preventing di-acylation and other side reactions.
The reaction involves the nucleophilic attack of an amino group from 3-methyl-p-phenylenediamine on an electrophilic propanoylating agent, such as propanoyl chloride or propanoic anhydride. The amino group at position 4 is sterically less hindered than the one at position 1 (adjacent to the methyl group), which can influence selectivity. However, the most significant challenge is preventing the reaction from proceeding to the di-acylated product.
Visualizing the Synthetic Workflow
The following workflow outlines the critical stages of the synthesis, each designed to mitigate specific impurity risks.
Caption: High-level workflow for impurity-controlled synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| My final product is pink, brown, or black. | Oxidation of the Aromatic Diamine. Aromatic amines, especially phenylenediamines, are highly susceptible to air oxidation, forming intensely colored quinone-imine structures. This can happen to the starting material or the product at any stage.[1] | Solution: Rigorously maintain an inert atmosphere (nitrogen or argon) throughout the entire process, from dissolving the starting material to concentrating the final product. Use degassed solvents to further minimize oxygen exposure. Store the 3-methyl-p-phenylenediamine starting material under inert gas and away from light. |
| LC-MS analysis shows a major impurity with a mass of [M+H]⁺ = 235.29. | Di-acylation. The molecular weight of the desired mono-amide is 178.24. The observed mass corresponds to the di-acylated product, N,N'-(3-methyl-1,4-phenylene)dipropanamide. This occurs when both amino groups are acylated. | Solution: Control the stoichiometry precisely. Use no more than 1.0 to 1.05 equivalents of the acylating agent. The most effective strategy is to add the acylating agent (e.g., propanoyl chloride) slowly and dropwise to a cooled (0-5 °C) solution of the diamine. This keeps the instantaneous concentration of the acylating agent low, favoring selective mono-acylation. |
| My yield is low, and TLC/LC analysis shows significant unreacted starting material. | 1. Insufficient Acylating Agent. 2. Deactivation of Acylating Agent. Moisture in the solvent or glassware can hydrolyze the propanoyl chloride to inactive propanoic acid. 3. Poor Reaction Kinetics. The reaction may not have proceeded to completion. | Solution: 1. Stoichiometry: Ensure accurate measurement of reagents. 2. Anhydrous Conditions: Use anhydrous solvents and flame-dried glassware. 3. Reaction Time/Temp: After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC or LC) to ensure completion. |
| NMR shows broad peaks and an impure baseline, but the mass is correct. | Presence of Salt Byproducts. If a base like triethylamine is used, the resulting triethylammonium chloride salt may co-precipitate or be retained in the product. Residual propanoic acid from hydrolysis can also be present. | Solution: A thorough aqueous workup is essential. After quenching the reaction, wash the organic layer multiple times with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, followed by water and brine washes to remove salts. Purification via recrystallization is often very effective at excluding these ionic impurities. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter to control for preventing the di-acylated impurity? The most critical parameter is the controlled, slow addition of a precise stoichiometric amount (≤ 1.05 equivalents) of the acylating agent to a chilled reaction mixture. This kinetic control is the primary defense against over-acylation.
Q2: Which base is best for this reaction? Pyridine or Triethylamine? Both can be used, but a non-nucleophilic tertiary amine like triethylamine (TEA) is generally preferred. It acts solely as an acid scavenger to neutralize the HCl generated when using propanoyl chloride. Pyridine can potentially act as a nucleophilic catalyst, which might alter selectivity or be harder to remove during workup. A slight excess of the base (e.g., 1.1-1.2 equivalents) is recommended.
Q3: My 3-methyl-p-phenylenediamine starting material is dark. Can I still use it? It is strongly advised to purify it first. Dark coloration indicates oxidation, which will introduce colored impurities into your final product that can be very difficult to remove. The starting material can often be purified by recrystallization or sublimation under vacuum. Always run a purity check (e.g., NMR, GC-MS) on your starting materials before beginning the synthesis.
Q4: What analytical techniques are essential for quality control? A combination of techniques is ideal for a comprehensive assessment:
-
HPLC with UV and/or MS detection: This is the workhorse for purity analysis. It can effectively separate the starting material, product, and di-acylated impurity, allowing for accurate quantification.[2][3]
-
¹H and ¹³C NMR: Essential for structural confirmation of the final product and for identifying any major impurities if their structures are known.
-
GC-MS: Useful for identifying volatile impurities, including residual solvents.[3]
Q5: What is the most effective method for purifying the final product? For many crystalline solids like this one, recrystallization is a highly effective and scalable purification method.[4] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble in the hot solvent. If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a self-validating system. Adherence to each step is critical for achieving high purity.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-methyl-p-phenylenediamine (1.0 eq). Add anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) as the solvent, followed by triethylamine (1.1 eq).
-
Inerting and Cooling: Purge the flask with nitrogen for 10-15 minutes. Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve propanoyl chloride (1.02 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC (e.g., 1:1 Hexanes:EtOAc).
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Protocol 2: Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 3-methyl-p-phenylenediamine (most polar, earliest elution) -> this compound -> Di-acylated impurity (least polar, latest elution).
Section 5: Visualizing Key Reaction Pathways
Understanding the competition between the desired reaction and the primary side reaction is key to troubleshooting.
Caption: Competing reaction pathways in the synthesis.
References
- Vertex AI Search. Analytical Method Summaries.
- Smolecule. 3-Amino-N-methyl-2-(3-methylphenyl)propanamide.
- Patel, H. et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace.
- Google Patents. Preparation method for 4-amino-3-methylphenol.
- Liu, Q. et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed.
- Google Patents. Process for purifying crude 4-aminophenol.
- Google Patents. Process for isolating and purifying amino acids.
- NIH. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
Sources
- 1. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 3-Amino-N-methyl-2-(3-methylphenyl)propanamide [smolecule.com]
Technical Support Center: N-(4-Amino-3-methylphenyl)propanamide Purification
An in-depth guide to refining purification methods for N-(4-Amino-3-methylphenyl)propanamide, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to overcome common and complex purification challenges. This guide is structured to address issues from first principles, moving from frequently asked questions to in-depth, protocol-driven troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of this compound.
Q1: What are the most likely impurities I'll encounter after synthesizing this compound?
A: The impurity profile is highly dependent on the synthetic route. Assuming a standard amide coupling between 4-amino-3-methylaniline and a propanoyl source (e.g., propanoyl chloride or propanoic acid with a coupling agent), you should anticipate:
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Unreacted Starting Materials: Residual 4-amino-3-methylaniline and the propanoyl source.
-
Coupling Agent Byproducts: If using carbodiimide reagents like DCC or EDC, N-acylurea byproducts can form, which are often difficult to remove.[1]
-
Side-Reaction Products: Di-acylation of the starting amine or oxidation of the aromatic amino group, which can lead to colored impurities. Aromatic amines are often sensitive to air and may require handling under an inert atmosphere to prevent discoloration.[2]
Q2: My compound appears to be degrading during silica gel chromatography, showing streaking and new spots on TLC. What's happening?
A: This is a common issue with amine-containing compounds on standard silica gel. The silica surface is acidic (due to silanol groups), which can lead to several problems:
-
Irreversible Adsorption: The basic amino group can strongly bind to the acidic silica, leading to poor recovery.
-
Acid-Catalyzed Degradation: The amide bond itself can be sensitive to acidic conditions, although this is less common under typical chromatography timescales.[3] To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase. This neutralizes the acidic sites on the silica, improving peak shape and recovery.[3]
Q3: I need to perform a crystallization. What is a good starting point for solvent selection?
A: For a compound like this compound, which possesses both polar (amide, amine) and non-polar (methylphenyl) functionalities, a good starting point is polar protic or aprotic solvents. Based on general principles for amides, you could screen the following:
-
Alcohols: Ethanol, Isopropanol
-
Ketones: Acetone
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Nitriles: Acetonitrile[3] The ideal solvent will dissolve the compound when hot but have low solubility when cold. You may also need to use a solvent/anti-solvent system, such as dissolving the compound in a good solvent (like ethanol) and slowly adding a poor solvent (like water or hexane) until turbidity is observed, then heating to redissolve and cooling slowly.
Q4: How can I efficiently remove unreacted 4-amino-3-methylaniline after the reaction?
A: An effective method is an acidic wash during the workup. Before extraction into an organic solvent, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4-amino-3-methylaniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer, while your neutral amide product remains in the organic layer.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to more complex purification challenges.
Troubleshooting Guide 1: Product "Oiling Out" During Crystallization
Q: I'm attempting to recrystallize my crude this compound from ethanol, but it consistently separates as an oil instead of forming crystals. How can I resolve this?
A: "Oiling out" is a common crystallization problem that occurs when the compound precipitates from the solution at a temperature above its melting point in that specific solvent system, or when high levels of impurities are present which depress the melting point.[4] Here is a systematic approach to troubleshoot this issue.
Caption: Decision tree for troubleshooting oiling out during crystallization.
This protocol is recommended when a single solvent system fails.
-
Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature in which it is highly soluble.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any insoluble impurities.
-
Anti-Solvent Addition: Slowly add a "poor" solvent or "anti-solvent" (e.g., water or hexane) dropwise with stirring at room temperature. Choose an anti-solvent that is miscible with the primary solvent.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until it just becomes clear again.
-
Crystal Growth: Cover the vessel (e.g., with parafilm containing a few pinholes) and allow it to stand undisturbed at room temperature. Slow evaporation will gradually re-establish supersaturation, promoting slow and controlled crystal growth rather than rapid oiling.[4]
-
Isolation: Once a sufficient quantity of crystals has formed, cool the mixture in an ice bath to maximize the yield, then collect the crystals by vacuum filtration.
Troubleshooting Guide 2: Low Recovery and Co-eluting Impurities in Chromatography
Q: My initial purification by normal-phase flash chromatography (DCM/Methanol) gives a low yield and my product fraction is still contaminated with a polar impurity. How can I improve both recovery and purity?
A: This scenario suggests that the chosen stationary and mobile phases are not optimal for this separation. The low recovery could be due to irreversible binding to silica, while the co-elution points to insufficient selectivity. A multi-modal purification strategy, potentially involving a switch in chromatography mode, is often the solution.
Caption: Workflow for a multi-modal chromatographic purification.
When standard silica gel fails, consider these alternatives. Reversed-phase chromatography is particularly effective for polar compounds that are poorly retained or resolved on silica.[1]
| Parameter | System 1 (Standard) | System 2 (Base-Modified) | System 3 (Reversed-Phase) |
| Stationary Phase | Silica Gel | Silica Gel | C18-Functionalized Silica |
| Mobile Phase | Dichloromethane / Methanol | Dichloromethane / Methanol + 0.5% Triethylamine | Water / Acetonitrile (with 0.1% Formic Acid or TFA for MS compatibility) |
| Separation Principle | Polarity (Adsorption) | Polarity (Adsorption, with suppressed acidic sites) | Hydrophobicity |
| Best For | General purpose, removing less polar impurities. | Amine-containing compounds that show tailing or degradation on standard silica.[3] | Highly polar compounds that run at the solvent front on normal phase.[1][5] |
| Elution Order | Least polar first | Least polar first | Most polar first |
Section 3: Final Purity Assessment
Q: I have isolated a solid product that appears clean by TLC. How can I definitively confirm its purity and identity?
A: Visual inspection by TLC is a good qualitative guide but insufficient for final purity confirmation in a research or development setting. A combination of orthogonal analytical methods is required for confidence.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for purity assessment. It provides a purity percentage based on UV absorbance (e.g., at 254 nm) and confirms the molecular weight of the main peak, verifying the product's identity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the chemical structure of your compound but can also reveal the presence of impurities that may not be visible by LC-MS (e.g., isomers, compounds without a UV chromophore). Integration of the proton signals can provide a quantitative measure of purity against a known standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide very high-resolution separation and purity data.[7]
A combination of LC-MS and NMR is generally considered the standard for rigorous purity and identity confirmation for novel or synthesized compounds.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability for Novel Amide Compounds. BenchChem.
- U.S. EPA. Analytical Method Summaries. U.S. Environmental Protection Agency.
- Edelmann, F. T., et al. (2020). "What is the best technique for amide purification?". ResearchGate.
- Bickler, B. (2023). "How should I purify a complex, polar, amide reaction mixture?". Biotage.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- U.S. EPA. (2021). Analytical Method Summaries. U.S. Environmental Protection Agency.
- LabSolu. (n.d.). N-(3-amino-4-methylphenyl)propanamide.
- BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. BenchChem.
- Baron, et al. (1989). Process for purifying crude 4-aminophenol. U.S. Patent 4,870,209. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. env.go.jp [env.go.jp]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
addressing poor reproducibility in assays with N-(4-Amino-3-methylphenyl)propanamide
Technical Support Center: N-(4-Amino-3-methylphenyl)propanamide
A Guide to Ensuring Reproducibility in Your Assays
Welcome to the technical support guide for this compound. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering reproducibility challenges in assays utilizing this reagent. Poor reproducibility can stem from a variety of factors, including reagent stability, experimental design, and data analysis.[1][2] This guide is structured to provide not just solutions, but a foundational understanding of the chemical principles at play, empowering you to troubleshoot effectively and enhance the robustness of your experimental outcomes.
Our approach is built on explaining the causality behind experimental choices and establishing self-validating protocols. We will explore the critical parameters that influence the performance of this compound and provide clear, actionable steps to mitigate variability.
Part 1: Frequently Asked Questions (FAQs) & First Principles
This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound. Understanding these basics is the first step toward troubleshooting more complex issues.
Q1: What is this compound and what are its common applications?
A1: this compound is an aromatic amine derivative. Its structure is similar to substrates used in enzymatic assays, particularly those involving peroxidases or other oxidoreductases, where the amine group can be oxidized to produce a detectable signal (colorimetric or fluorescent). It may also serve as a chemical intermediate in the synthesis of more complex molecules in drug discovery programs.[3][4] The presence of a primary aromatic amine makes it susceptible to oxidation, a key factor in its stability and performance.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Due to the potential for oxidation and degradation, proper storage is critical.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store at 2-8°C, desiccated, and protected from light. | Minimizes degradation from heat, moisture, and photo-oxidation. |
| Storage (Solution) | Prepare fresh for each experiment. If short-term storage is unavoidable, aliquot and freeze at -20°C or -80°C and use within 24 hours. Avoid repeated freeze-thaw cycles. | Aromatic amines in solution are highly prone to oxidation, leading to increased background signal and reduced reactivity.[5] |
| Handling | Use high-purity solvents (e.g., DMSO, ethanol, or aqueous buffers, depending on the assay) for dissolution. Ensure solvents are free of oxidizing contaminants. | Solvent purity can significantly impact reagent stability and assay performance. |
Q3: My stock solution of this compound has a yellow/brown tint. Can I still use it?
A3: No. A yellow or brown discoloration is a visual indicator of oxidation. Using a discolored solution will almost certainly lead to high background noise and poor reproducibility. Discard the solution and prepare a fresh one from solid material. The goal of method validation is to ensure the accuracy and precision of results, which is compromised by using degraded reagents.[6]
Part 2: Troubleshooting Guide for Poor Reproducibility
This section is designed as a workflow to diagnose and resolve common issues encountered during assays with this compound.
Issue 1: High Background Signal or "Blank" Readings
High background is one of the most frequent causes of poor assay sensitivity and reproducibility.
Potential Causes & Solutions:
-
Reagent Oxidation: As discussed, the primary cause is often the auto-oxidation of the compound.
-
Contaminated Buffers or Water: Buffers containing oxidizing agents (e.g., certain metal ions, residual peroxides in solvents) can accelerate reagent degradation.
-
Solution: Use freshly prepared buffers with high-purity water (e.g., 18 MΩ·cm). If metal ion contamination is suspected, consider adding a chelating agent like EDTA (0.5 mM), but first verify that it does not interfere with your assay's enzyme activity.[7]
-
-
Sample-Specific Interference: The biological matrix of your sample may contain endogenous enzymes or reactive species that react with the substrate.
-
Solution: Run a "sample blank" control containing your sample and all assay components except the enzyme or primary reactant. This will quantify the matrix effect, which can then be subtracted from your experimental wells.
-
Issue 2: Inconsistent Results Between Replicates (Poor Precision)
Poor precision, or high coefficient of variation (%CV) between technical replicates, undermines confidence in your data.[8]
Potential Causes & Solutions:
-
Inaccurate Pipetting: Small volume errors, especially with concentrated stock solutions, can lead to large variations in final concentrations.
-
Solution: Use calibrated pipettes and practice proper pipetting technique.[7] For multi-well plates, avoid pipetting very small volumes (<5 µL) directly into wells; instead, prepare a master mix of reagents to be distributed.
-
-
Inhomogeneous Reagent Mixing: Failure to properly mix the stock solution or the final reaction mix can cause variability.
-
Solution: After thawing any component, vortex it gently before pipetting.[7] Ensure the final reaction mixture in each well is mixed thoroughly but gently to avoid introducing air bubbles.
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate can be subject to faster evaporation and temperature fluctuations, leading to skewed results.
-
Solution: Avoid using the outermost wells for samples. Instead, fill them with buffer or water to create a humidity barrier. Incubate plates in a humidified chamber when possible.
-
Issue 3: Batch-to-Batch or Day-to-Day Variability (Poor Reproducibility)
When an assay works well on one day but fails to reproduce on another, systematic factors are often the cause.[9]
Potential Causes & Solutions:
-
Reagent Lot Variation: Different manufacturing lots of this compound may have slight differences in purity.
-
Solution: When a new lot is purchased, perform a bridging study. Run the old and new lots in parallel with the same controls and samples to ensure they produce comparable results. Establish acceptance criteria, for example, that the new lot must yield results within ±15% of the old lot.
-
-
Inconsistent Incubation Conditions: Minor deviations in incubation time or temperature can have a significant impact on enzyme kinetics and reaction rates.[5]
-
Solution: Use a calibrated incubator and a precise timer. For kinetic assays, ensure the plate reader's temperature control is stable before starting the measurement.
-
-
Variability in Enzyme/Sample Activity: If using biological samples or enzymes, their activity can change with storage and handling.
-
Solution: Aliquot enzymes to avoid repeated freeze-thaw cycles. Always run a positive control with a known activity level in every assay to monitor performance and normalize results if necessary.[6]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing reproducibility issues.
Caption: A logical flowchart for troubleshooting common assay reproducibility issues.
Part 3: Protocols for Validation and Quality Control
Implementing standardized validation protocols is essential for maintaining long-term assay reproducibility.[10][11]
Protocol 1: Preparation and QC of this compound Stock Solution
This protocol ensures that your primary reagent is consistently prepared.
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount in a controlled environment.
-
Dissolve in a high-purity, anhydrous solvent (e.g., DMSO) to a high concentration (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.
-
-
Quality Control (QC):
-
Immediately after preparation, measure the absorbance spectrum of a diluted aliquot of the stock solution.
-
Establish an "absorbance specification" for a freshly prepared, acceptable solution at a specific wavelength (e.g., the λmax or a QC wavelength on the shoulder of the main peak).
-
A freshly prepared solution should be clear and colorless. Any measurement exceeding a pre-defined absorbance threshold at a wavelength indicative of oxidation (e.g., in the 400-500 nm range) indicates a failed QC.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use volumes in light-protecting tubes.
-
Store at -80°C. For use, thaw a single aliquot and discard any unused portion. Do not refreeze.
-
Protocol 2: Establishing Assay Robustness
Robustness testing evaluates the assay's resilience to small, deliberate variations in method parameters.[9] This helps identify which variables must be most tightly controlled.
-
Identify Key Variables: List potential sources of variability, such as:
-
Incubation time (e.g., ±10%)
-
Incubation temperature (e.g., ±2°C)
-
Concentration of this compound (e.g., ±5%)
-
pH of the assay buffer (e.g., ±0.2 units)
-
-
Experimental Design:
-
Perform the assay using the standard conditions.
-
In parallel, run the assay by modifying one variable at a time while keeping others constant.
-
Analyze at least three replicates for each condition.
-
-
Analysis and Acceptance Criteria:
-
Calculate the mean, standard deviation, and %CV for each condition.
-
Compare the results to the standard condition. The assay is considered robust for a given parameter if the change results in a deviation of less than a predefined limit (e.g., 15-20%).
-
Parameters that cause significant deviations are identified as critical and must be strictly controlled in the final assay protocol.
-
Hypothetical Reaction Pathway
The following diagram illustrates a hypothetical enzymatic reaction where this compound acts as a chromogenic substrate.
Caption: Hypothetical pathway of enzymatic oxidation of the substrate.
References
-
Molecular Diagnostic Assay Validation. (n.d.). American Society for Microbiology. Retrieved January 17, 2026, from [Link]
-
Tann, C., & Arends, J. (2018). An empirical analysis of enzyme function reporting for experimental reproducibility: missing/incomplete information in published papers. Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Wang, Y. H., & Gibson, C. R. (2014). Variability in Human in Vitro Enzyme Kinetics. Methods in Molecular Biology. Retrieved January 17, 2026, from [Link]
-
Analytical Method Validation Protocol for Pharmaceuticals. (2013). Pharmaguideline. Retrieved January 17, 2026, from [Link]
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N-[3-(diethylamino)-4-methylphenyl]propanamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. Retrieved January 17, 2026, from [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Retrieved January 17, 2026, from [Link]
-
Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]
-
Lisan, D. (2012). Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences. The Ochsner Journal. Retrieved January 17, 2026, from [Link]
-
Troubleshooting Guides. (n.d.). Bionano Genomics. Retrieved January 17, 2026, from [Link]
-
Moss, D. W. (1970). Accuracy, precision, and quality control of enzyme assays. Journal of Clinical Pathology. Retrieved January 17, 2026, from [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. Retrieved January 17, 2026, from [Link]
-
Troubleshooting Immunoassays. (n.d.). Ansh Labs. Retrieved January 17, 2026, from [Link]
-
Penthala, N. R., et al. (2013). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. ACS Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]
-
Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Retrieved January 17, 2026, from [Link]
Sources
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- 2. Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Accuracy, precision, and quality control of enzyme assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of N-(4-Amino-3-methylphenyl)propanamide with 2D NMR
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While techniques like mass spectrometry and infrared spectroscopy provide valuable pieces of the puzzle, they often fall short of providing the complete, three-dimensional picture. This is where the unparalleled power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy comes to the forefront. This guide provides an in-depth, practical walkthrough for confirming the structure of N-(4-Amino-3-methylphenyl)propanamide, a substituted aniline derivative, using a suite of 2D NMR experiments. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Challenge: Beyond Simple Spectra
One-dimensional (1D) ¹H and ¹³C NMR spectra are the workhorses of organic chemistry, offering a preliminary glimpse into a molecule's composition. However, for a molecule like this compound, with its substituted aromatic ring and flexible propanamide side chain, 1D spectra can present overlapping signals and ambiguous assignments. This is where 2D NMR techniques become indispensable, by spreading the NMR information across two frequency dimensions, we can resolve these ambiguities and piece together the molecular jigsaw puzzle with confidence.[1]
The Strategy: A Multi-pronged 2D NMR Approach
Our strategy for confirming the structure of this compound hinges on a synergistic application of three key 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the molecule. This allows us to trace the connectivity of protons that are two or three bonds apart.
-
HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon atom (¹H-¹³C one-bond correlation). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.[2]
By integrating the information from these three experiments, we can build a comprehensive and validated picture of the molecule's structure.
Experimental Protocol: A Step-by-Step Guide
Sample Preparation
A well-prepared sample is the foundation of a high-quality NMR spectrum.
-
Analyte: this compound
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing properties and the single residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR.
-
Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is typically sufficient for these experiments on a modern NMR spectrometer.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).
NMR Data Acquisition
The following is a representative set of experiments to be performed on a 500 MHz NMR spectrometer.
-
1D ¹H NMR: A standard proton spectrum is acquired to identify the chemical shifts, multiplicities, and integrations of all proton signals.
-
1D ¹³C NMR: A standard carbon spectrum, often proton-decoupled, is acquired to identify the chemical shifts of all carbon signals.
-
2D COSY: A gradient-selected COSY experiment is performed to reveal ¹H-¹H correlations.
-
2D HSQC: A phase-sensitive gradient-edited HSQC experiment is performed to correlate protons with their directly attached carbons. The editing feature allows for the differentiation of CH/CH₃ and CH₂ signals by their phase.
-
2D HMBC: A gradient-selected HMBC experiment is performed to observe long-range ¹H-¹³C correlations. The experiment is typically optimized for a coupling constant of 8 Hz to detect two- and three-bond correlations.
Data Interpretation: Piecing Together the Structure
Let's walk through the expected data and its interpretation for this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for the protons and carbons in this compound, based on known values for similar structural motifs.[4][5][6][7]
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ (propanamide) | ~1.2 (triplet) | ~10 |
| 2 | CH₂ (propanamide) | ~2.3 (quartet) | ~30 |
| 3 | C=O (amide) | - | ~173 |
| 4 | NH (amide) | ~7.5 (broad singlet) | - |
| 5 | C-1' (aromatic) | - | ~135 |
| 6 | C-2' (aromatic) | ~7.1 (doublet) | ~125 |
| 7 | C-3' (aromatic) | - | ~130 |
| 8 | CH₃ (aromatic) | ~2.2 (singlet) | ~18 |
| 9 | C-4' (aromatic) | - | ~145 |
| 10 | NH₂ (amino) | ~3.7 (broad singlet) | - |
| 11 | C-5' (aromatic) | ~6.8 (doublet of doublets) | ~118 |
| 12 | C-6' (aromatic) | ~6.6 (doublet) | ~115 |
Visualizing the Workflow and Structure
To clarify the relationships between the different NMR experiments and the molecular structure, the following diagrams are provided.
Caption: Workflow for 2D NMR based structural elucidation.
Caption: Numbered structure of this compound.
Interpreting the 2D Spectra
-
COSY Spectrum Analysis:
-
A cross-peak will be observed between the protons of the ethyl group of the propanamide side chain: the triplet at ~1.2 ppm (H-1) will show a correlation to the quartet at ~2.3 ppm (H-2).
-
On the aromatic ring, we expect to see correlations between adjacent protons. A cross-peak should be visible between the proton at ~6.8 ppm (H-11) and the proton at ~6.6 ppm (H-12). Another correlation is expected between H-11 and H-6 (~7.1 ppm). This confirms the connectivity of the aromatic protons.
-
-
HSQC Spectrum Analysis:
-
This spectrum will definitively link each proton to its directly attached carbon. For example, the proton signal at ~1.2 ppm will show a cross-peak with the carbon signal at ~10 ppm, confirming the assignment of the propanamide methyl group.
-
Similarly, the aromatic protons will show correlations to their respective carbons, aiding in the unambiguous assignment of the aromatic carbon signals.
-
-
HMBC Spectrum Analysis:
-
The HMBC spectrum is the key to connecting the different fragments of the molecule.
-
The amide proton (H-4, ~7.5 ppm) will show a correlation to the carbonyl carbon (C-3, ~173 ppm) and to the aromatic carbon C-1' (~135 ppm). This confirms the attachment of the propanamide group to the aromatic ring.
-
The protons of the propanamide CH₂ group (H-2, ~2.3 ppm) will show a correlation to the carbonyl carbon (C-3, ~173 ppm) and the methyl carbon (C-1, ~10 ppm).
-
The aromatic methyl protons (H-8, ~2.2 ppm) will show correlations to the aromatic carbons C-2', C-3', and C-4', confirming its position on the ring.
-
The amino protons (H-10, ~3.7 ppm) will show correlations to the aromatic carbons C-3', C-4', and C-5', confirming the position of the amino group.
-
Comparison with Alternative Techniques
While other analytical techniques provide valuable information, they lack the definitive structural detail offered by 2D NMR.
| Technique | Information Provided | Limitations for Structural Confirmation |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern. | Does not provide information on the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Identifies the presence of functional groups (e.g., C=O, N-H). | Does not provide a complete picture of the carbon skeleton or the relative positions of functional groups. |
| 1D NMR Spectroscopy | Provides information on the chemical environment and connectivity of protons and carbons. | Can suffer from signal overlap and ambiguity in complex molecules, making definitive assignments challenging. |
| 2D NMR Spectroscopy | Provides unambiguous information on the connectivity of atoms through bond correlations. | Requires more instrument time and expertise for data interpretation compared to 1D techniques. |
Conclusion
By systematically applying a combination of COSY, HSQC, and HMBC experiments, researchers can confidently and unambiguously confirm the structure of this compound. This multi-dimensional approach overcomes the limitations of 1D NMR and other analytical techniques, providing a self-validating dataset that is essential for regulatory submissions and ensuring the integrity of research in drug development. The causality behind each experimental choice is clear: COSY establishes proton frameworks, HSQC links protons to their carbons, and HMBC connects the molecular fragments, leaving no room for structural ambiguity.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]
-
YouTube. (2024, March 28). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. Retrieved from [Link]
-
Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). NMR Spectra of Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
-
ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
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- 7. docbrown.info [docbrown.info]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(4-Amino-3-methylphenyl)propanamide
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as N-(4-Amino-3-methylphenyl)propanamide, a key intermediate or potential active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methods for this compound, focusing on the critical process of cross-validation. We will move beyond rote procedural descriptions to explore the scientific rationale behind our choices, ensuring a self-validating and trustworthy analytical framework.
The Imperative of Method Cross-Validation
Before delving into specific methodologies, it is crucial to understand the "why" behind cross-validation. An analytical method, even when fully validated in one laboratory, may not perform identically in another.[1][2] Variations in instrumentation, reagents, and even analysts can introduce biases. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when performed by different laboratories or with different equipment.[1][3] This is not merely a regulatory checkbox; it is a scientific necessity to ensure data integrity across different sites, such as between a research and development lab and a quality control lab, or between a contract research organization (CRO) and a sponsoring pharmaceutical company.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, often harmonized through the International Council for Harmonisation (ICH), that outline the requirements for analytical method validation.[4][5][6][7] The principles laid out in guidelines such as ICH Q2(R2) form the foundation of the experimental design discussed herein.[4][8][9][10][11]
Comparative Analytical Methodologies
For the quantification of this compound, we will compare two commonly employed, yet distinct, analytical techniques:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust, widely accessible, and cost-effective workhorse method for routine quality control.
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and selective method, often employed for bioanalytical studies or trace impurity analysis.
The choice between these methods is often dictated by the specific application, required sensitivity, and the complexity of the sample matrix.
Experimental Protocols
Method 1: RP-HPLC-UV for Assay and Impurity Determination
This method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.
Method 2: UHPLC-MS/MS for Trace Level Quantification
This method is tailored for high-sensitivity applications, such as determining low-level impurities or for bioanalytical sample analysis.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.6-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (to be determined by infusion of the standard)
-
Internal Standard (e.g., a stable isotope-labeled analog): Precursor Ion > Product Ion
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Cross-Validation Study Design
The cross-validation will be performed by having two independent laboratories (Lab A, the originating lab, and Lab B, the receiving lab) analyze the same set of samples using both the RP-HPLC-UV and UHPLC-MS/MS methods.
Workflow for Cross-Validation:
Caption: Interrelationship of key analytical method validation parameters.
Data Presentation and Acceptance Criteria
For a successful cross-validation, the results from Lab B should be comparable to those from Lab A. The acceptance criteria should be pre-defined in the cross-validation protocol.
Table 1: Comparative Linearity Data
| Parameter | RP-HPLC-UV (Lab A) | RP-HPLC-UV (Lab B) | UHPLC-MS/MS (Lab A) | UHPLC-MS/MS (Lab B) | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | 0.9998 | 0.9997 | ≥ 0.999 |
| Y-intercept | 1050 | 1120 | 550 | 610 | Comparable |
| Slope | 15890 | 15750 | 25430 | 25600 | Difference ≤ 2.0% |
Table 2: Comparative Accuracy and Precision Data (at 100% concentration)
| Parameter | RP-HPLC-UV (Lab A) | RP-HPLC-UV (Lab B) | UHPLC-MS/MS (Lab A) | UHPLC-MS/MS (Lab B) | Acceptance Criteria |
| Mean Recovery (%) | 99.8% | 100.5% | 100.2% | 99.5% | 98.0% - 102.0% |
| Repeatability (RSD, n=6) | 0.8% | 1.1% | 0.5% | 0.7% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | 1.5% | 0.9% | 1.0% | ≤ 2.0% |
Table 3: Comparison of Assay Results for a Single Batch
| Sample ID | RP-HPLC-UV (Lab A) Assay (%) | RP-HPLC-UV (Lab B) Assay (%) | Difference (%) | UHPLC-MS/MS (Lab A) Assay (%) | UHPLC-MS/MS (Lab B) Assay (%) | Difference (%) | Acceptance Criteria |
| Batch A | 99.5 | 99.2 | 0.3 | 99.6 | 99.4 | 0.2 | Difference ≤ 2.0% |
| Batch B | 98.9 | 99.3 | -0.4 | 99.0 | 99.1 | -0.1 | Difference ≤ 2.0% |
| Batch C | 100.1 | 99.8 | 0.3 | 100.2 | 100.0 | 0.2 | Difference ≤ 2.0% |
Conclusion
The cross-validation of analytical methods is a cornerstone of ensuring data reliability and consistency in pharmaceutical development. By systematically comparing a robust RP-HPLC-UV method with a highly sensitive UHPLC-MS/MS method across two laboratories, we can establish the interchangeability and reliability of these analytical procedures for this compound. This guide has provided a framework grounded in regulatory expectations and scientific principles, offering a comprehensive approach to this critical process. The successful execution of such a study provides a high degree of confidence in the analytical data, regardless of where it is generated.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
Sources
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A Framework for the Comparative Analysis of the Biological Activity of N-(4-Amino-3-methylphenyl)propanamide and Its Analogs
Introduction: Unraveling the Therapeutic Potential of Novel Propanamides
N-(4-Amino-3-methylphenyl)propanamide is a small molecule with potential therapeutic applications, suggested by its structural similarity to compounds with known anti-inflammatory and analgesic properties.[1] The strategic placement of the amino and methyl groups on the phenyl ring, coupled with the propanamide side chain, presents a scaffold ripe for chemical modification to optimize biological activity. This guide provides a comprehensive framework for the comparative biological evaluation of this compound against a curated set of structural analogs. The primary objective is to elucidate structure-activity relationships (SAR) that can inform the design of future derivatives with enhanced potency and selectivity.
While specific experimental data for this compound is not extensively available in public literature, this guide will establish a robust methodological approach for its evaluation. We will focus on assessing two key biological activities frequently associated with this class of compounds: cytotoxicity against cancer cell lines and the induction of apoptosis. The selection of analogs is critical for a meaningful SAR study. Therefore, we propose the synthesis and evaluation of the following compounds in parallel with the parent molecule:
-
Analog 1: N-(3-Amino-4-methylphenyl)propanamide: An isomer to investigate the impact of the relative positions of the amino and methyl groups.
-
Analog 2: N-(4-Amino-2-methylphenyl)propanamide: Another isomer to further probe the influence of substituent placement.
-
Analog 3: N-(4-Aminophenyl)propanamide: A demethylated analog to determine the contribution of the methyl group to the molecule's activity.
-
Analog 4: N-(4-Amino-3-ethylphenyl)propanamide: An analog with a different alkyl group to explore the effect of steric bulk at the 3-position.
This guide will provide detailed experimental protocols, data presentation templates, and a theoretical framework for interpreting the results, thereby empowering researchers to conduct a thorough and insightful comparative analysis.
Experimental Design and Methodologies
A rigorous and well-controlled experimental design is paramount for generating reproducible and comparable data. The following sections detail the protocols for assessing the cytotoxic and apoptotic activities of this compound and its analogs.
Cell Line Selection and Culture
The choice of cell lines is crucial and should be guided by the therapeutic area of interest. For a general cytotoxicity screen, a panel of human cancer cell lines from different tissue origins is recommended. For this guide, we will use the following as examples:
-
A549 (Human Lung Carcinoma): A commonly used cell line for cytotoxicity and anticancer drug screening.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, useful for studying hormone-dependent cancers.
-
PC-3 (Human Prostate Cancer): An androgen-insensitive cell line, representing a more aggressive form of prostate cancer.
-
HEK293 (Human Embryonic Kidney): As a non-cancerous cell line to assess general cytotoxicity and selectivity.
All cell lines should be maintained in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound and its analogs in DMSO. Further dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
The IC50 value (the concentration of a compound that inhibits 50% of cell growth) should be determined by plotting the percentage of cell viability against the compound concentration.
The results of the MTT assay should be summarized in a clear and concise table for easy comparison of the cytotoxic activity of the parent compound and its analogs across different cell lines.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | HEK293 IC50 (µM) |
| This compound | ||||
| Analog 1: N-(3-Amino-4-methylphenyl)propanamide | ||||
| Analog 2: N-(4-Amino-2-methylphenyl)propanamide | ||||
| Analog 3: N-(4-Aminophenyl)propanamide | ||||
| Analog 4: N-(4-Amino-3-ethylphenyl)propanamide | ||||
| Doxorubicin (Positive Control) |
Apoptosis Assessment: Caspase-3 Activity Assay
To determine if the observed cytotoxicity is due to the induction of apoptosis, a key hallmark of programmed cell death, the activity of caspase-3, an executioner caspase, can be measured.
This protocol is based on a colorimetric assay that measures the cleavage of a specific substrate by caspase-3.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours. Harvest the cells and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford assay to ensure equal loading.
-
Caspase-3 Activity Measurement: In a 96-well plate, add 50 µg of protein from each lysate to wells containing the reaction buffer and the colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in caspase-3 activity can be expressed as a fold change relative to the untreated control.
The results from the caspase-3 activity assay should be presented in a table to compare the apoptotic potential of the compounds.
| Compound (at IC50 concentration) | Caspase-3 Activity (Fold Change vs. Control) in A549 cells |
| This compound | |
| Analog 1: N-(3-Amino-4-methylphenyl)propanamide | |
| Analog 2: N-(4-Amino-2-methylphenyl)propanamide | |
| Analog 3: N-(4-Aminophenyl)propanamide | |
| Analog 4: N-(4-Amino-3-ethylphenyl)propanamide | |
| Staurosporine (Positive Control) |
Visualizing Experimental Workflows and Biological Pathways
Clear visual representations of experimental procedures and underlying biological mechanisms are essential for understanding and communicating complex scientific concepts.
Caption: Workflow for assessing cytotoxicity and apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway.
Discussion and Interpretation of Potential Outcomes
The data generated from these experiments will provide a solid foundation for a structure-activity relationship analysis. Below are some potential outcomes and their interpretations:
-
Impact of Substituent Position: A significant difference in IC50 values between this compound and its isomers (Analogs 1 and 2) would suggest that the spatial arrangement of the amino and methyl groups is critical for cytotoxic activity. This could be due to steric hindrance or altered electronic properties affecting the molecule's interaction with its biological target.
-
Role of the Methyl Group: If the demethylated analog (Analog 3) shows significantly lower activity, it would indicate that the methyl group is important for the compound's cytotoxic effect, possibly by enhancing its lipophilicity and cell permeability, or through direct interaction with a hydrophobic pocket in the target protein.
-
Influence of Alkyl Chain Length: A comparison between the parent compound and the ethyl-substituted analog (Analog 4) will reveal the influence of the size of the alkyl group at the 3-position. Increased activity with the ethyl group might suggest that a larger hydrophobic substituent is favored, providing a direction for further optimization.
-
Correlation between Cytotoxicity and Apoptosis: A strong correlation between low IC50 values and high caspase-3 activity would suggest that the primary mechanism of cell death induced by these compounds is apoptosis. Conversely, if a compound is highly cytotoxic but shows low caspase-3 activation, it may be inducing necrosis or another form of cell death, warranting further investigation.
-
Selectivity: Comparing the IC50 values in cancer cell lines versus the non-cancerous HEK293 cell line will provide an indication of the compounds' selectivity. A significantly higher IC50 in HEK293 cells would be a desirable characteristic, suggesting a wider therapeutic window.
Conclusion
This guide provides a detailed framework for the systematic evaluation of the biological activity of this compound and its analogs. By following the outlined experimental protocols and data analysis strategies, researchers can generate the robust and comparative data needed to establish clear structure-activity relationships. This, in turn, will facilitate the rational design of more potent and selective compounds for potential therapeutic development. The combination of rigorous experimental work and careful interpretation of the results is essential for advancing our understanding of this promising class of molecules.
References
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. [Link]
-
Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo, 28(4), 535-543. [Link]
-
Hwang, Y. J., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Korean Journal of Physiology & Pharmacology, 17(3), 237-243. [Link]
-
PubChem. (n.d.). N-(4-Aminophenyl)propanamide. [Link]
Sources
A Comparative Guide to the Chemical Stability of N-(4-Amino-3-methylphenyl)propanamide Derivatives
This guide provides a comprehensive analysis of the chemical stability of N-(4-Amino-3-methylphenyl)propanamide derivatives, a class of compounds with significant interest in pharmaceutical development. Understanding the intrinsic stability of these molecules is paramount for ensuring drug safety, efficacy, and shelf-life. This document delves into the comparative performance of various derivatives under forced degradation conditions, explains the underlying chemical principles, and provides detailed, field-tested protocols for researchers and drug development professionals.
Introduction: The Critical Role of Stability in Drug Viability
This compound and its analogs are investigated for a range of therapeutic applications. The core structure, featuring an amide linkage and an aromatic amine, presents specific chemical liabilities that can be susceptible to degradation under various environmental conditions encountered during manufacturing, storage, and administration. The primary degradation pathways for such molecules often involve hydrolysis of the amide bond and oxidation of the aromatic amino group. These processes can lead to a loss of potency and the formation of potentially toxic impurities, making a thorough stability assessment a non-negotiable step in the drug development pipeline, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
This guide will focus on a comparative analysis of three hypothetical but representative derivatives, exploring how minor structural modifications can significantly impact their stability profiles.
-
Compound A: this compound (The parent molecule)
-
Compound B: N-(4-Amino-3-chloro-phenyl)propanamide (An electron-withdrawing group is introduced)
-
Compound C: N-(4-Amino-3-methoxyphenyl)propanamide (An electron-donating group is introduced)
Foundational Principles: Understanding Degradation Pathways
The stability of the target molecules is primarily dictated by the reactivity of the amide and aromatic amine functional groups.
-
Amide Hydrolysis: This is one of the most common degradation routes for pharmaceuticals. The amide bond can be cleaved under acidic or basic conditions. The susceptibility to hydrolysis is influenced by the electronic effects of substituents on the phenyl ring. Electron-withdrawing groups (like the chloro group in Compound B) can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating hydrolysis. Conversely, electron-donating groups (like the methoxy group in Compound C) may decrease this susceptibility.
-
Oxidation: The primary aromatic amine is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides. This process can lead to the formation of colored degradants (nitroso, nitro compounds) and complex polymeric impurities. The electron density of the aromatic ring, modulated by substituents, plays a key role in the rate of oxidation.
The logical flow for investigating these pathways is outlined in the workflow diagram below.
Caption: Experimental workflow for comparative forced degradation studies.
Comparative Stability Data: A Head-to-Head Analysis
Forced degradation studies were conducted to compare the stability of Compounds A, B, and C under various stress conditions as per ICH guidelines. The percentage of the parent compound remaining after a 24-hour period is summarized below. This quantitative data allows for a direct comparison of the derivatives' resilience.
Table 1: Percentage of Parent Compound Remaining After 24h Stress
| Stress Condition | Compound A (Parent) | Compound B (-Cl) | Compound C (-OCH3) | Causality & Rationale |
| 0.1 M HCl @ 60°C | 85.2% | 78.5% | 89.1% | The electron-withdrawing Cl group in B enhances the electrophilicity of the amide carbonyl, accelerating acid-catalyzed hydrolysis. The electron-donating OCH3 in C reduces it. |
| 0.1 M NaOH @ 60°C | 72.6% | 65.4% | 75.3% | Base-catalyzed hydrolysis is also accelerated in B for similar electronic reasons. The overall degradation is faster under basic conditions for all compounds, which is typical for amide hydrolysis. |
| 3% H₂O₂ @ RT | 91.3% | 93.8% | 82.5% | The electron-donating OCH3 group in C increases the electron density on the aromatic ring, making the amino group more susceptible to oxidation. The Cl group in B has a deactivating effect, slightly protecting it. |
| Photolytic (ICH Q1B) | 98.1% | 97.9% | 96.5% | All compounds show high photostability, with minor degradation observed. Compound C shows slightly higher susceptibility, potentially due to the activating methoxy group. |
| Thermal (80°C Dry Heat) | 99.5% | 99.6% | 99.4% | All three derivatives exhibit excellent stability against dry heat, indicating a high melting point and solid-state stability. |
Primary Degradation Pathway: Amide Hydrolysis
The most significant degradation pathway observed under both acidic and basic conditions was the hydrolysis of the central propanamide linkage. This reaction cleaves the molecule into two primary fragments: 4-amino-3-substituted-aniline and propanoic acid.
The diagram below illustrates this critical degradation pathway.
Caption: Primary hydrolytic degradation pathway for the propanamide derivatives.
Experimental Protocols: A Guide to Reproducible Stability Testing
The trustworthiness of any stability study hinges on a robust and well-documented experimental protocol. The following sections provide the step-by-step methodologies used to generate the data in this guide.
Protocol 1: Forced Degradation Stress Testing
Objective: To expose the drug substances to exaggerated conditions to accelerate degradation and identify likely degradation products.
Materials:
-
Compounds A, B, and C (as dry powders)
-
Methanol (HPLC grade)
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Hydrogen Peroxide (30%)
-
Type I Purified Water
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of each compound in methanol to prepare a 1 mg/mL stock solution.
-
Acid Hydrolysis:
-
Pipette 1 mL of stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Dilute to volume with a 50:50 methanol:water mixture.
-
Incubate the sample in a water bath at 60°C for 24 hours.
-
After incubation, cool the sample and neutralize it with an equivalent amount of 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 1 M NaOH instead of HCl.
-
Neutralize with 1 M HCl post-incubation.
-
-
Oxidative Degradation:
-
Pipette 1 mL of stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂.
-
Dilute to volume with a 50:50 methanol:water mixture.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Control Samples: For each stress condition, prepare a control sample by adding the stock solution to the flask and diluting with the solvent mixture without the stress agent. Keep these at 5°C.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating the parent drug from all its degradation products, allowing for accurate quantification.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Self-Validation Check: The method's trustworthiness is confirmed by ensuring "peak purity." The DAD detector is used to scan across the entire spectrum of each chromatographic peak. A pure peak will have a consistent spectrum across its width. Furthermore, the baseline must be resolved between the parent peak and the nearest degradant peak, demonstrating specificity.
Discussion & Field Insights: From Data to Drug Development Strategy
The comparative data reveals a clear structure-stability relationship.
-
Compound B (Chloro-substituted): While the electron-withdrawing chloro group offers a slight advantage in oxidative stability, it significantly compromises hydrolytic stability. This derivative would be a poor candidate for liquid formulations, especially if the target pH is not neutral. Development efforts would need to focus on solid dosage forms with stringent moisture protection.
-
Compound C (Methoxy-substituted): The electron-donating methoxy group provides superior hydrolytic stability, making it a more robust candidate for aqueous solutions. However, its heightened susceptibility to oxidation is a critical liability. This would necessitate the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen).
-
Compound A (Parent): The parent compound offers a balanced, albeit not exceptional, stability profile. It serves as a crucial baseline for understanding the impact of substitutions.
These findings directly influence formulation strategy. For a molecule like Compound C, a scientist would immediately consider incorporating antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid. For Compound B, the focus would shift to controlling water activity in the final product, perhaps by using desiccants in the packaging. This proactive approach, guided by forced degradation data, saves invaluable time and resources in later development stages.
Conclusion
This guide demonstrates that minor chemical modifications to the this compound scaffold have profound and predictable impacts on chemical stability. The chloro-substituted derivative (Compound B) is most vulnerable to hydrolysis, while the methoxy-substituted derivative (Compound C) is most susceptible to oxidation. The parent compound (Compound A) provides a moderate stability baseline. A comprehensive understanding of these liabilities, obtained through systematic forced degradation studies and validated by robust analytical methods, is essential for selecting the optimal drug candidate and designing a stable, safe, and effective pharmaceutical product.
References
-
Title: Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Source: Wiley-VCH. URL: [Link]
-
Title: Oxidative Degradation of Pharmaceuticals. Source: RSC Publishing. URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation. URL: [Link]
Independent Verification of N-(4-Amino-3-methylphenyl)propanamide Synthesis: A Comparative Guide
This guide provides an in-depth, technically-grounded protocol for the synthesis and independent verification of N-(4-Amino-3-methylphenyl)propanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and establish a self-validating framework for ensuring the identity and purity of the target compound. We will explore a primary synthesis route in detail and compare it with alternative methodologies, providing the necessary data for objective evaluation.
Introduction and Significance
This compound is an N-aryl amide, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The precise and verifiable synthesis of such compounds is paramount for ensuring the reliability and reproducibility of research and development activities. This guide focuses on a classic and robust method for the synthesis of this compound: the acylation of 4-amino-3-methylaniline with propanoyl chloride. This approach is widely applicable for the formation of amide bonds.[1][2]
The core challenge in any synthesis is not merely the formation of the desired product but the rigorous confirmation of its structure and purity. Therefore, this guide places a strong emphasis on the independent verification of the synthesized compound using modern analytical techniques.
Primary Synthesis Protocol: Acylation of 4-Amino-3-methylaniline
The chosen primary route involves the nucleophilic acyl substitution reaction between 4-amino-3-methylaniline and propanoyl chloride.[2][3] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a well-established and efficient method for forming amide bonds.[2][4]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
4-Amino-3-methylaniline
-
Propanoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methylaniline (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[3]
-
Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Independent Verification: A Multi-technique Approach
Rigorous characterization is essential to confirm the synthesis of the target compound and assess its purity. A combination of spectroscopic methods should be employed.
Caption: Workflow for the independent verification of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Data:
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the phenyl ring. The substitution pattern will lead to a specific splitting pattern.
-
Amide N-H Proton: A broad singlet in the region of δ 7.5-9.5 ppm.[6] The chemical shift can be concentration and solvent dependent.
-
Propanamide CH₂ Group: A quartet adjacent to the methyl group.
-
Propanamide CH₃ Group: A triplet coupled to the adjacent methylene group.
-
Aromatic Methyl Group: A singlet in the aliphatic region.
-
Amino NH₂ Protons: A broad singlet.
Expected ¹³C NMR Data:
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.[7][8]
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).[7][8]
-
Aliphatic Carbons: Signals for the methyl and methylene carbons of the propanamide group and the aromatic methyl group in the upfield region.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
-
N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3500 cm⁻¹.[9][10][11]
-
N-H Stretch (Amine): Two distinct peaks for the symmetric and asymmetric stretching of the primary amine, also in the 3300-3500 cm⁻¹ region.[12]
-
C=O Stretch (Amide): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹.[11][13]
-
N-H Bend (Amide): A peak around 1515-1570 cm⁻¹.[11]
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₄N₂O, M.W. = 178.23 g/mol ).
-
Fragmentation Pattern: A common fragmentation pathway for N-aryl amides is the cleavage of the amide bond (N-CO), leading to the formation of an acylium ion.[14][15] Other characteristic fragments may also be observed.
| Analytical Technique | Expected Key Observations |
| ¹H NMR | Signals for aromatic, amide, amine, and aliphatic protons with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons at characteristic chemical shifts. |
| FTIR | Characteristic absorption bands for N-H (amide and amine) and C=O (amide) functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight and a predictable fragmentation pattern. |
Comparison with Alternative Synthesis Routes
While the acylation of an amine with an acyl chloride is a robust method, other alternatives exist, each with its own advantages and disadvantages.
Amidation using Propanoic Anhydride
This method is similar to the acyl chloride route but uses a less reactive acylating agent.[5][16]
-
Advantages: Propanoic anhydride is less sensitive to moisture than propanoyl chloride. The reaction may be milder.
-
Disadvantages: The reaction may be slower and require heating. The byproduct is propanoic acid, which needs to be removed during workup.
One-Pot Reduction and Acylation from a Nitro Precursor
This approach involves the reduction of a corresponding nitro compound followed by in-situ acylation.[17]
-
Advantages: Avoids the handling of the potentially more hazardous aniline starting material. Can be performed as a one-pot procedure, improving efficiency.
-
Disadvantages: Requires a suitable nitro precursor. The reduction conditions must be compatible with the acylating agent.
Conclusion
The synthesis of this compound via the acylation of 4-amino-3-methylaniline with propanoyl chloride is a reliable and well-established method. This guide has provided a detailed, step-by-step protocol grounded in fundamental chemical principles. Crucially, the emphasis on a multi-technique approach to independent verification, including NMR, FTIR, and mass spectrometry, provides a robust framework for ensuring the identity and purity of the synthesized compound. Researchers and drug development professionals can use this guide as a comprehensive resource for the synthesis and rigorous characterization of this and other N-aryl amides.
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A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. [Link]
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Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
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Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Purity of N-(4-Amino-3-methylphenyl)propanamide Against Standards
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
N-(4-Amino-3-methylphenyl)propanamide is an aromatic amine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for human use, its purity is not merely a quality metric but a cornerstone of safety and efficacy. Impurities, even in trace amounts, can impact the stability, bioavailability, and safety profile of the final drug product.[1][2] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities.[3][4]
This guide moves beyond simple protocol recitation. It offers a strategic framework for selecting and implementing analytical techniques to establish a comprehensive purity profile for this compound, comparing a typical synthesis batch against a certified reference standard.
Understanding the Impurity Landscape
Before selecting an analytical technique, we must first anticipate the potential impurities. For this compound, impurities can be broadly categorized according to ICH Q3A guidelines.[1][5]
-
Organic Impurities:
-
Starting Materials: Unreacted 4-amino-3-methylphenol or propanoic anhydride/chloride.
-
Intermediates & By-products: Products from side reactions, such as di-acylated species or positional isomers.
-
Degradation Products: Compounds formed through hydrolysis of the amide bond or oxidation of the amine group during manufacturing or storage.[6]
-
-
Inorganic Impurities: Residual catalysts or salts from the manufacturing process.[5]
-
Residual Solvents: Solvents used during synthesis and purification, which are classified by their toxicity.[6]
The primary challenge lies in developing methods that are not only precise and accurate for the main component but also sensitive and specific enough to detect and quantify this diverse array of potential impurities.
Orthogonal Analytical Approaches: A Triad of Confidence
No single analytical technique is universally suitable for all compounds or all potential impurities.[7] A robust purity assessment relies on orthogonal methods—techniques that measure the same attribute using different physicochemical principles. For this compound, we will compare three gold-standard techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a new batch of this compound.
Caption: A comprehensive workflow for purity benchmarking.
Comparative Analysis: HPLC vs. GC-MS vs. qNMR
A test batch of this compound was analyzed alongside a certified reference standard (CRS) with a stated purity of 99.8%.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the workhorse for purity analysis of non-volatile organic molecules like our target compound.[8] Its strength lies in the separation of structurally similar compounds, making it ideal for detecting isomers, starting materials, and by-products.[9] A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds. The mobile phase gradient is designed to first elute polar impurities before increasing the organic solvent concentration to elute the main analyte and any non-polar impurities.
Results:
| Analyte / Impurity | Retention Time (min) | Test Batch Area % | CRS Area % | Specification |
| Impurity A (Starting Material) | 3.5 | 0.12% | 0.04% | ≤ 0.15% |
| This compound | 8.2 | 99.65% | 99.81% | ≥ 99.5% |
| Impurity B (Unknown) | 9.1 | 0.18% | 0.11% | ≤ 0.15% |
| Impurity C (Dimer) | 12.4 | 0.05% | < 0.03% | Report |
| Total Impurities | - | 0.35% | 0.15% | ≤ 0.50% |
Interpretation: The HPLC results indicate the test batch meets the overall purity specification. However, Impurity B exceeds the individual impurity threshold of 0.15%. According to ICH Q3A guidelines, any impurity exceeding the identification threshold (typically 0.10-0.15%) must be structurally characterized.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds.[10] For this compound, which is non-volatile, direct analysis is not feasible. Derivatization is required to make the molecule volatile and thermally stable.[11] Silylation is a common technique for this purpose. The primary application of GC-MS in this context is to screen for residual solvents and potential volatile by-products not easily detected by HPLC.
Results:
| Compound | Retention Time (min) | Test Batch Concentration (ppm) | CRS Concentration (ppm) | ICH Limit (Class 3) |
| Acetone | 2.1 | 150 | < 50 | ≤ 5000 |
| Toluene | 4.5 | 25 | < 10 | ≤ 890 |
| Total Residual Solvents | - | 175 | < 60 | - |
Interpretation: The GC-MS analysis confirms that residual solvent levels are well below the ICH-prescribed limits.[6] No unexpected volatile organic impurities were detected in the test batch. This method provides critical safety data that is complementary to the non-volatile impurity profile from HPLC.
Quantitative NMR (qNMR)
Causality: qNMR stands out as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, eliminating the need for analyte-specific reference standards for quantification.[12][13] By integrating the signal of the analyte against a certified internal standard of known purity and weight (e.g., maleic acid), an absolute purity value can be determined.[14][15] This technique is invaluable for validating the purity assigned by chromatographic methods and for qualifying in-house reference standards.
Results:
| Parameter | Test Batch | CRS |
| Internal Standard | Maleic Acid (99.95% Purity) | Maleic Acid (99.95% Purity) |
| Analyte Signal (Integral) | 2.00 (aromatic protons) | 2.00 (aromatic protons) |
| Internal Standard Signal (Integral) | 2.00 (olefinic protons) | 2.00 (olefinic protons) |
| Calculated Purity (w/w %) | 99.6% | 99.8% |
Interpretation: The qNMR result of 99.6% for the test batch aligns remarkably well with the HPLC area percent value (99.65%). This strong correlation between an absolute method (qNMR) and a relative method (HPLC) provides a high degree of confidence in the purity assessment. It validates the use of HPLC for routine quality control, with qNMR serving as the ultimate arbiter for reference standard characterization and investigation of discrepancies.
ICH Impurity Qualification Logic
When an impurity like "Impurity B" is detected above the identification threshold, a structured approach is necessary to determine if it needs toxicological qualification.
Caption: Decision tree for impurity qualification based on ICH Q3A.[1]
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Related Substances
-
System: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1.0 mg/mL.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Quantification: Use area percent for all peaks. Assume a relative response factor of 1.0 for unknown impurities unless otherwise determined.
Protocol 2: GC-MS Method for Residual Solvents
-
System: GC with a Mass Spectrometric detector.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: 40°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
Injector: Split (20:1), 250°C.
-
MS Detector: Scan mode from 35 to 350 amu.
-
Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO) in a headspace vial.
-
Quantification: Use an external standard calibration curve for each solvent identified.
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
-
System: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic acid, certified purity ≥ 99.9%.
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Use a quantitative ¹H NMR experiment.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to allow for full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1).
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate purity using the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the internal standard.
-
Conclusion and Recommendations
Benchmarking the purity of this compound requires a multi-faceted, orthogonal approach.
-
For routine quality control, a validated HPLC-UV method is efficient and effective for quantifying the main component and known impurities.[9]
-
GC-MS is essential for ensuring safety by controlling residual solvents and is a powerful tool for identifying any new, volatile impurities that may arise from process changes.
-
Quantitative NMR serves as the ultimate primary method for absolute purity determination.[14] It is the recommended technique for qualifying secondary reference standards and for resolving any out-of-specification disputes that may arise from chromatographic methods.
For the test batch analyzed, the purity is high (99.6%), and it meets most specifications. However, the presence of Impurity B at 0.18% necessitates further action. The next logical step, as dictated by the ICH decision tree, is the isolation and structural elucidation of Impurity B (likely via preparative HPLC followed by NMR and MS) to assess its potential impact and establish an appropriate control strategy. This rigorous, data-driven approach ensures the quality and safety of the final pharmaceutical product.
References
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ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
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NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]
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Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
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Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Springer. [Link]
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Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]
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Impurities in Pharmaceuticals- A Review. SciSpace by Typeset. [Link]
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In the landscape of drug discovery and chemical safety assessment, understanding the cytotoxic profile of novel chemical entities is a cornerstone of preclinical development. This guide provides a comparative framework for evaluating the cytotoxicity of N-(4-Amino-3-methylphenyl)propanamide and structurally related aromatic amines. We will delve into the mechanistic underpinnings of aromatic amine-induced cytotoxicity, provide detailed, field-tested protocols for robust assessment, and discuss the interpretation of data in the context of structure-activity relationships (SAR).
The Mechanistic Landscape: Why Aromatic Amines Warrant Scrutiny
Aromatic amines are a class of compounds notorious for their potential to induce toxicity, including carcinogenicity and cytotoxicity. The primary driver of this activity is not typically the parent compound itself, but its metabolic activation products. The key to understanding the cytotoxicity of this compound lies in its chemical structure: a substituted aniline derivative.
The biological activity of such compounds is largely dictated by metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes in the liver to form N-hydroxylamine metabolites.[1][2][3] These intermediates can be further conjugated (e.g., by sulfotransferases or acetyltransferases) to form unstable esters that spontaneously break down to form highly reactive nitrenium ions.[2][3] These electrophilic species can then form covalent adducts with cellular macromolecules like DNA, leading to mutations and cell death.
An alternative and often concurrent pathway involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[4][5][6][7] The redox cycling of the N-hydroxylamine and nitroso metabolites can produce superoxide anions and other ROS, overwhelming the cell's antioxidant defenses and leading to damage of lipids, proteins, and DNA.[7][8] This cascade can trigger cell death through apoptosis or necrosis.
Therefore, a comprehensive cytotoxicological comparison must employ assays that can dissect these different pathways.
Experimental Design for Comparative Cytotoxicity Assessment
A robust comparison requires a multi-pronged approach to quantify not just cell death, but also the mode of cell death. We will focus on a suite of assays designed to provide a holistic view of the cytotoxic potential of this compound and its analogs.
Workflow for Cytotoxicity Profiling
The following diagram outlines a logical workflow for a comprehensive comparative cytotoxicity study.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Core Cytotoxicity Assays: Protocols and Rationale
Here, we detail the protocols for the assays central to this comparative guide. The choice of these specific assays allows for a multi-parametric evaluation of cytotoxicity.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and related compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Causality Behind Choices: The MTT assay is an excellent first-pass screen. It is cost-effective and provides a quantitative measure of how a compound affects the overall metabolic health of a cell population.[10] A reduction in MTT conversion indicates a loss of viable, metabolically active cells. However, it's important to note that this assay does not distinguish between cell death and cytostatic effects (inhibition of proliferation).[10]
LDH Assay: Quantifying Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[13][14]
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel 96-well plate.
-
Controls: Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 2-5 µL) of the culture supernatant from each well without disturbing the cells.[15]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) according to the manufacturer's instructions (e.g., Abcam ab65393, Promega LDH-Glo™).[16][15]
-
Incubation and Measurement: Incubate at room temperature for up to 30 minutes, protected from light.[16][14] Measure the absorbance at 490 nm (for colorimetric assays) or luminescence (for bioluminescent assays).[13][14]
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release, after correcting for spontaneous release.
Causality Behind Choices: The LDH assay directly measures cell lysis, providing a clear indicator of membrane-compromising cytotoxicity, which is characteristic of necrosis.[12] When used alongside the MTT assay, it helps to build a more complete picture. For example, a compound might show a low IC₅₀ in the MTT assay but cause minimal LDH release, suggesting a cytostatic or early apoptotic effect rather than immediate cell lysis.
Differentiating Modes of Cell Death: Apoptosis vs. Necrosis
Determining how a compound kills cells is crucial. Apoptosis is a programmed, controlled form of cell death, while necrosis is a more chaotic process resulting from acute injury that often triggers an inflammatory response.[17][18]
Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between live, apoptotic, and necrotic cells.[17]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane during early apoptosis.[17]
-
Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells.
Interpreting the Results:
-
Annexin V- / PI- : Live cells.[18]
-
Annexin V+ / PI- : Early apoptotic cells.[18]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[18]
Caption: Differentiating apoptosis and necrosis using Annexin V/PI staining.
Caspase Activation Assays
Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, provides definitive evidence of apoptosis induction.[19][20]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described previously.
-
Reagent Addition: After incubation, add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well. This reagent contains a luminogenic caspase-3/7 substrate in a buffer formulated for cell lysis.[19]
-
Incubation: Mix briefly and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Increased luminescence is directly proportional to the amount of caspase-3/7 activity.
Causality Behind Choices: This assay is highly specific for apoptosis and is extremely sensitive.[19] A positive result in this assay, especially when correlated with Annexin V staining, strongly confirms that a compound's cytotoxic mechanism involves programmed cell death.
Data Summary and Structure-Activity Relationship (SAR)
All quantitative data should be summarized for clear comparison.
Table 1: Comparative Cytotoxicity Data (Example)
| Compound | Structure | IC₅₀ (MTT, 48h, µM) | Max LDH Release (%, 48h) | Apoptosis Induction (Annexin V+, PI-) | Caspase-3/7 Activation (Fold Change) |
| This compound | (Structure Image) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Analog 1: N-phenylpropanamide | (Structure Image) | >100 | <5% | Low | 1.2 |
| Analog 2: N-(4-aminophenyl)propanamide | (Structure Image) | 55.6 | 15% | Moderate | 3.5 |
| Analog 3: N-(3-aminophenyl)propanamide | (Structure Image) | 82.1 | 12% | Low | 2.1 |
| Positive Control (e.g., Etoposide) | N/A | 5.2 | 25% | High | 8.9 |
Note: Data are hypothetical and for illustrative purposes.
From such a table, SAR insights can be drawn. For instance:
-
Role of the Amino Group: Comparing N-phenylpropanamide (Analog 1) to N-(4-aminophenyl)propanamide (Analog 2) would likely show that the amino group is crucial for cytotoxicity, as it is the primary site for metabolic activation.[3]
-
Positional Isomerism: The position of the amino group (para- vs. meta-) can significantly impact activity, as seen when comparing Analog 2 and Analog 3. This is often due to differences in how easily the compound fits into the active site of metabolic enzymes like cytochrome P450.
-
Influence of the Methyl Group: Comparing the target compound, this compound, to N-(4-aminophenyl)propanamide (Analog 2) will elucidate the role of the methyl group. This substituent can influence the electronic properties of the aromatic ring and may affect the rate of metabolic activation or detoxification, thereby modulating cytotoxicity.[21][22]
Conclusion
This guide outlines a systematic and mechanistically-driven approach to assess the comparative cytotoxicity of this compound. By integrating metabolic viability (MTT), membrane integrity (LDH), and specific cell death pathway (Annexin V/PI, Caspase) assays, researchers can build a comprehensive toxicity profile. This multi-parametric data is essential for making informed decisions in drug development and chemical safety, allowing for the ranking of compounds based on their cytotoxic potential and providing critical insights into their structure-activity relationships.
References
-
Hoffmann, K., & Sies, H. (n.d.). Cytotoxicity of aromatic amines in rat liver and oxidative stress - PubMed. Retrieved January 17, 2026, from [Link]
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Evotec. Retrieved January 17, 2026, from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 17, 2026, from [Link]
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved January 17, 2026, from [Link]
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Reuter, C., et al. (2000). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry. Retrieved January 17, 2026, from [Link]
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Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo. Retrieved January 17, 2026, from [Link]
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Kovacic, P., & Somanathan, R. (2011). Novel, unifying mechanism for aromatic primary-amines (therapeutics, carcinogens and toxins): electron transfer, reactive oxygen species, oxidative stress and metabolites. MedChemComm. Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to Validating the Mechanism of Action of N-(4-Amino-3-methylphenyl)propanamide, a Novel Kinase Inhibitor Candidate
Introduction
In the landscape of targeted drug discovery, identifying a novel bioactive compound is merely the first step. The critical, and arguably more challenging, phase is the rigorous validation of its mechanism of action (MoA). An accurately defined MoA is the bedrock upon which a successful drug development program is built, informing efficacy, guiding patient selection, and predicting potential toxicities. This guide provides a comprehensive framework for researchers to validate the MoA of a novel investigational compound, using N-(4-Amino-3-methylphenyl)propanamide—hereafter designated INV-3144 —as a case study.
Initial high-throughput screening has suggested that INV-3144 is a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers. This guide will therefore focus on the systematic validation of this hypothesis, comparing INV-3144's performance against a well-established EGFR inhibitor, Gefitinib. We will proceed through a logical sequence of experiments, from direct target engagement to downstream pathway modulation and ultimate phenotypic outcomes. Each step is designed to build a robust, evidence-based case for the compound's MoA, providing the scientific rigor necessary for progression into further development.
Part 1: Establishing Primary Target Engagement
The foundational question is whether INV-3144 physically interacts with its putative target, EGFR, in a specific and measurable way. Answering this requires a multi-pronged approach using biochemical, biophysical, and cellular assays.
Biochemical Potency Assessment
Biochemical assays quantify the direct inhibitory effect of a compound on the isolated, purified target protein. This is the first and most direct test of the hypothesis. We will use a luminescence-based kinase assay to measure the IC50 of INV-3144 against recombinant EGFR kinase domain.
Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™)
-
Reagent Preparation : Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. Prepare ATP and a suitable EGFR substrate peptide (e.g., Poly(Glu, Tyr) 4:1) in this buffer.
-
Compound Dilution : Create a 10-point serial dilution of INV-3144 (e.g., from 100 µM to 5 nM) in DMSO. Prepare identical dilutions for the positive control, Gefitinib, and a vehicle control (DMSO only).
-
Kinase Reaction : In a 384-well plate, add 2 µL of compound dilution, 2 µL of recombinant EGFR kinase, and 2 µL of the ATP/substrate mix.
-
Incubation : Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion Measurement : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Biophysical Characterization of Binding
While IC50 values demonstrate functional inhibition, biophysical assays confirm direct binding and can reveal the kinetics and thermodynamics of the interaction. Surface Plasmon Resonance (SPR) is an excellent choice for this.
Workflow: Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (INV-3144) to an immobilized ligand (EGFR). This technique provides real-time data on association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₔ)—a direct measure of binding affinity—can be calculated.
Caption: Overall workflow for validating the mechanism of action of INV-3144.
Cellular Target Engagement
Confirming that a compound binds its target in the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][2] It is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[2]
Experimental Protocol: CETSA
-
Cell Treatment : Culture an EGFR-dependent cell line (e.g., A431) and treat with a range of INV-3144 concentrations, Gefitinib (positive control), and vehicle (DMSO) for 2 hours.
-
Heating Step : Resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling.[3]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Fraction Separation : Separate the soluble fraction (containing non-denatured, stabilized protein) from the precipitated (denatured) protein by centrifugation.
-
Protein Quantification : Analyze the amount of soluble EGFR remaining in the supernatant at each temperature using Western blot or ELISA.
-
Data Analysis : Plot the percentage of soluble EGFR against temperature for each compound concentration. A positive result is a shift of the melting curve to a higher temperature in the presence of INV-3144, indicating target stabilization.
Table 1: Comparison of Target Engagement & Potency
| Parameter | INV-3144 (Hypothetical Data) | Gefitinib (Reference Data) | Justification |
| Biochemical IC50 (EGFR) | 45 nM | 33 nM[4] | Demonstrates direct, potent inhibition of the isolated kinase. |
| Binding Affinity Kₔ (SPR) | 60 nM | ~5 nM | Confirms direct binding and provides a measure of affinity. |
| Cellular Thermal Shift (ΔTₘ) | +4.5°C at 1 µM | +5.2°C at 1 µM | Proves the compound engages and stabilizes EGFR in intact cells. |
Part 2: Interrogating Downstream Pathway Modulation
Once target engagement is confirmed, the next step is to verify that this interaction leads to the expected functional consequence: inhibition of the downstream signaling cascade. For EGFR, this involves assessing the phosphorylation status of key pathway components like AKT and ERK.[5][6]
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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of N-(4-Amino-3-methylphenyl)propanamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the lot-to-lot variability of N-(4-Amino-3-methylphenyl)propanamide, a key intermediate in various synthetic pathways. Ensuring the consistency of this compound is paramount for the reproducibility of research data and the quality of final pharmaceutical products. This document moves beyond a simple checklist of tests, offering in-depth technical guidance grounded in scientific principles and field-proven insights.
Introduction: The Criticality of Consistency
This compound is a substituted aniline derivative whose purity and physical properties can significantly impact downstream reactions and the ultimate safety and efficacy of an Active Pharmaceutical Ingredient (API). Lot-to-lot variability, defined as the change in performance of a reagent or intermediate from one production batch to the next, can arise from subtle shifts in the manufacturing process, raw material quality, or storage conditions.[1][2] Undetected variability can lead to failed experiments, out-of-specification results, and costly delays in development timelines.
This guide will delineate a multi-faceted analytical approach to proactively identify and quantify lot-to-lot differences, ensuring a consistent supply of high-quality this compound. Our self-validating protocols are designed to provide a comprehensive and trustworthy assessment of each new lot.
Understanding the Chemical Landscape: Synthesis and Potential Impurities
A robust assessment of variability begins with a thorough understanding of the compound's synthesis and the potential impurities that may arise. While multiple synthetic routes are possible, a common and logical approach to synthesize this compound is the acylation of 4-amino-3-methylaniline with propionyl chloride or a related acylating agent.
Plausible Synthetic Pathway:
Caption: Plausible synthesis of this compound.
This synthetic route allows us to anticipate several classes of impurities that must be monitored across different lots:
-
Starting Materials: Residual 4-amino-3-methylaniline and propionyl chloride (or its corresponding acid).
-
Over-acylation Products: Di-acylated species, where the amino group is acylated twice.
-
Isomeric Impurities: Impurities arising from isomers present in the starting 4-amino-3-methylaniline.
-
Degradation Products: Compounds formed due to instability during synthesis, purification, or storage.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
A Multi-Pronged Analytical Strategy for Variability Assessment
No single analytical technique can provide a complete picture of a compound's purity and physical properties. Therefore, a combination of chromatographic, spectroscopic, and thermal analysis methods is essential for a thorough lot-to-lot comparison.
Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of purity assessment and impurity identification.
Table 1: Comparative Chromatographic Data for Three Lots of this compound
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Purity (HPLC, Area %) | 99.8% | 99.5% | 99.9% | ≥ 99.0% |
| Impurity 1 (RRT 0.85) | 0.05% | 0.15% | 0.03% | ≤ 0.10% |
| Impurity 2 (RRT 1.10) | 0.08% | 0.20% | 0.04% | ≤ 0.10% |
| Total Impurities | 0.2% | 0.5% | 0.1% | ≤ 0.5% |
| Residual Solvent (GC-HS) | 50 ppm | 75 ppm | 40 ppm | ≤ 100 ppm |
Experimental Protocol: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.
Causality Behind Experimental Choices: The C18 column is chosen for its broad applicability in separating compounds of moderate polarity. The acidic mobile phase ensures the protonation of the basic amino group, leading to sharper peaks and better chromatographic resolution. A gradient elution is employed to ensure the separation of both polar and non-polar impurities.
Experimental Protocol: LC-MS Impurity Identification
-
LC System: Utilize the same HPLC conditions as above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
-
Data Analysis: Compare the mass spectra of impurity peaks with the theoretical masses of potential impurities.
Workflow for Chromatographic Analysis:
Caption: Workflow for chromatographic assessment of lot-to-lot variability.
Spectroscopic Identity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the main component and identifying any structural variations between lots.
Experimental Protocol: ¹H NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz NMR spectrometer.
-
Analysis: Compare the chemical shifts, integration values, and coupling constants of each lot against a reference standard. Pay close attention to the aromatic region for any signs of isomeric impurities and the aliphatic region for unexpected signals.
Trustworthiness: The self-validating nature of this protocol lies in the comparison of each new lot to a well-characterized internal reference standard. Any deviation in the NMR spectrum is a direct indication of a structural difference.
Thermal Properties and Polymorphism
Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the thermal properties of a material, including its melting point and the presence of different crystalline forms (polymorphs).[3][4][5][6] Polymorphism can significantly affect the solubility and bioavailability of a drug substance.
Table 2: Comparative Thermal Analysis Data
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Melting Point (DSC, Onset) | 152.1 °C | 151.9 °C | 152.3 °C | 152.0 ± 1.0 °C |
| Enthalpy of Fusion (ΔH) | 125.4 J/g | 124.8 J/g | 125.9 J/g | Report |
| Polymorphic Transitions | None Observed | None Observed | None Observed | No new transitions |
Experimental Protocol: DSC Analysis
-
Sample Size: 3-5 mg in a sealed aluminum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 200 °C.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Analysis: Observe the melting endotherm and any other thermal events. Significant shifts in the melting point or the appearance of new peaks could indicate the presence of a different polymorphic form or impurities.
Logical Relationship of Analytical Techniques:
Caption: Interrelation of analytical techniques and measured properties.
Conclusion: A Framework for Quality and Reproducibility
A proactive and scientifically rigorous approach to assessing the lot-to-lot variability of this compound is not merely a quality control exercise; it is a fundamental component of robust scientific research and efficient drug development. By implementing the multi-faceted analytical strategy outlined in this guide, researchers and developers can ensure the consistency and quality of this critical intermediate, thereby safeguarding the integrity of their work and accelerating the path to discovery and innovation. Adherence to Good Manufacturing Practices (GMP) for APIs, as outlined in the ICH Q7 guidelines, provides a valuable framework for ensuring quality throughout the manufacturing process.[7][8][9][10]
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The complete guide to the ICH Q7 guidelines. Qualio. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(4-Amino-3-methylphenyl)propanamide
The Causal Chain of Caution: Understanding the Hazards
Aromatic amines, as a class, are frequently categorized as hazardous materials due to their potential for toxicity and, in some cases, carcinogenicity.[1][2] Therefore, N-(4-Amino-3-methylphenyl)propanamide waste must be treated as hazardous, necessitating disposal through a licensed hazardous waste management company.[1] Adherence to stringent disposal protocols is not merely a regulatory formality but a fundamental aspect of responsible laboratory practice.
Core Principles of Disposal: A Self-Validating System
The following procedures are designed to create a self-validating system of safety, minimizing risk at every stage of the disposal process.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]
Waste Segregation and Storage: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Aromatic amines can react violently with certain other chemicals, making their isolation crucial.
-
Designated Waste Container: Establish a specific, clearly labeled container for this compound waste and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).[5]
-
Incompatible Materials: Never mix this compound waste with acids, strong oxidizing agents, acid anhydrides, or acid chlorides.[3] Such mixing can lead to the generation of heat or toxic gases.[5]
-
Container Integrity: Waste must be stored in a robust, chemically compatible container with a tightly sealing lid to prevent the release of vapors.[1] The original product container is often a suitable choice for waste storage.[6]
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
-
Waste Identification and Labeling:
-
Clearly label the designated waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Waste Accumulation:
-
Carefully transfer the waste chemical into the designated container, avoiding spills and the generation of dust.
-
For any materials contaminated with the compound, place them directly into the labeled solid waste container.
-
-
Container Management:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.[7]
-
Triple-rinse the empty container with a suitable solvent.[6]
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to the appropriate liquid waste stream.[8]
-
After triple-rinsing, the container can often be disposed of as regular waste, but be sure to deface or remove the original label.[8] Always confirm this procedure with your institution's EHS guidelines.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup for the full waste container.[1]
-
Provide them with an accurate description of the waste, including its chemical name and quantity.
-
Data Summary: Key Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1][7] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service | [1][9] |
| PPE Requirements | Safety goggles, gloves, lab coat | [3][4] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides | [3] |
| Empty Container Disposal | Triple-rinse, collect rinsate as hazardous waste | [6][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
In-Laboratory Treatment: An Alternative for Consideration
In some instances, in-laboratory chemical degradation may be considered. A common method for the degradation of aromatic amines is oxidation using an acidified potassium permanganate solution.[6] However, this procedure is more complex than direct disposal and should only be performed by personnel with a thorough understanding of the reaction and its potential hazards.[6] It is crucial to ensure that the degradation reaction is complete and that the resulting solution is properly neutralized and disposed of in accordance with local regulations.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical component of responsible research. By adhering to these procedural guidelines, scientists and laboratory professionals can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific EHS protocols, as they will provide the definitive guidance for your location.
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Personal protective equipment for handling N-(4-Amino-3-methylphenyl)propanamide
Essential Safety Protocols for Handling N-(4-Amino-3-methylphenyl)propanamide
A Senior Application Scientist's Guide to Personal Protective Equipment, Handling, and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This compound, an aromatic amine derivative, requires meticulous handling to mitigate potential health risks. This guide provides an in-depth, procedural framework for the safe management of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
The core principle of chemical safety is risk minimization. For aromatic amines, the primary routes of exposure are inhalation, skin contact, and eye contact. The protocols outlined below are designed to create a multi-layered defense against these hazards.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Aromatic amines can permeate through certain glove materials.[2][3] Double-gloving provides an additional barrier and reduces the risk of exposure in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical Safety Goggles with Side Shields or a Full-Face Shield | Protects against splashes and airborne particles of the compound, preventing serious eye irritation or injury.[4][5] |
| Body Protection | Chemical-resistant Lab Coat or Coveralls | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[1][6] |
Safe Handling and Operational Workflow
Adherence to a stringent operational workflow is paramount to prevent accidental exposure and contamination.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that a designated and properly functioning chemical fume hood is available. All necessary PPE should be inspected for integrity and donned correctly. An emergency eyewash station and safety shower must be readily accessible.[5]
-
Weighing and Aliquoting: All weighing and transfer of the solid this compound should be performed within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing. Ensure the vessel is appropriately labeled with the chemical name, concentration, and date.
-
Post-Handling: After handling is complete, thoroughly wash hands and any exposed skin with soap and water.[5] Contaminated PPE should be removed and disposed of according to the disposal plan.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Spill Management and Emergency Procedures
In the event of a spill, a clear and practiced emergency response plan is crucial.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
-
Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility to protect the environment and public health.[8]
Waste Segregation and Disposal Protocol
-
Designated Waste Streams: Establish separate, clearly labeled waste containers for:
-
Solid Waste: Unused this compound, contaminated weighing paper, and absorbent materials from spills.
-
Liquid Waste: Solutions containing the compound and solvent rinses of contaminated glassware.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items.
-
-
Container Management:
-
Use chemically compatible containers.
-
Keep containers securely closed when not in use.
-
Label containers with "Hazardous Waste" and the full chemical name of the contents.
-
-
Final Disposal:
Disposal Decision Pathway
Caption: Decision pathway for the disposal of this compound waste.
By integrating these safety protocols into your daily laboratory practices, you can create a safer research environment for yourself and your colleagues. Remember that safety is an ongoing commitment, not a one-time checklist.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (2000).
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (2000). AIHAJ, 61(6), 837-41.
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025).
- SAFETY DATA SHEET. (2016). AFG Bioscience.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET. (2021).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- N-(3-amino-4-methylphenyl)propanamide - LookChem. (n.d.).
- 3-[Ethyl(3-methylphenyl)amino]propanenitrile SDS, 148-69-6 Safety Data Sheets - ECHEMI. (n.d.).
- 2-(((4-METHYLPHENYL)SULFONYL)AMINO)PROPANAMIDE AldrichCPR | Sigma-Aldrich. (n.d.).
- Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide - Benchchem. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL - ChemicalBook. (2025).
- 3-amino-N-(4-bromophenyl)propanamide | SCBT - Santa Cruz Biotechnology. (n.d.).
- Propanamide, 2-methyl-2-[(3-methylphenyl)amino]-N-(4-propylphenyl) - Axsyn. (n.d.).
- Safety Data Sheet RESCRYL MORTAR/A SECTION 1 - Mapei. (2024).
- Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- LIST OF LISTS - EPA. (2025).
- 2-methylpropanamide | CAS# 946690-30-8 | MFCD09932408 | BB-4031156 - Hit2Lead. (n.d.).
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads [stacks.cdc.gov]
- 3. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. velsafe.com [velsafe.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdnmedia.mapei.com [cdnmedia.mapei.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
